molecular formula C10H10O2 B136007 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran CAS No. 81926-24-1

2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran

Cat. No.: B136007
CAS No.: 81926-24-1
M. Wt: 162.18 g/mol
InChI Key: YQBBCPKSALSCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran is a privileged chemical scaffold in medicinal chemistry and pharmaceutical research. This bicyclic heteroaromatic system, characterized by its fused furan and benzofuran rings, provides a rigid structural core that is highly valuable for the design and synthesis of novel bioactive molecules . Its primary research application is as a key synthetic intermediate for the development of centrally active substances, particularly those targeting serotonin receptors . Compounds built upon this structure, such as those from the FLY and NBOMe series (e.g., 2C-B-FLY and 2C-B-FLY-NBOMe), are investigated as potent agonists of serotonin 5-HT2 receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes . These derivatives are utilized in neuroscience research to study receptor function, pharmacokinetics, and the mechanisms underlying sensorimotor gating and locomotor activity . The structure's electron-rich nature and defined geometry make it an ideal building block for exploring structure-activity relationships and for creating complex molecular architectures in organic synthesis . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBBCPKSALSCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=C(C=C21)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450773
Record name 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81926-24-1
Record name 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Synthetic Guide to 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran: A Key Intermediate for 5-HT2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, specifically Nuclear Magnetic Resonance (NMR), for the heterocyclic compound 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran. This molecule serves as a crucial building block in the synthesis of potent 5-HT2 receptor agonists, which are of significant interest in neuropharmacology and drug development. This document details the experimental protocols for its synthesis and NMR analysis, presents the spectroscopic data in a clear and accessible format, and includes workflow diagrams to illustrate the key processes involved.

Spectroscopic Data

The structural elucidation of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran relies heavily on ¹H and ¹³C NMR spectroscopy. The symmetry of the molecule is reflected in the simplicity of its spectra.

¹H NMR Data

The proton NMR spectrum is characterized by three distinct signals corresponding to the aromatic protons and the two sets of chemically equivalent methylene protons of the tetrahydrofuran rings.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.63Singlet (s)2H-Ar-H
4.52Triplet (t)4H8.6O-CH
3.13Triplet (t)4H8.5Ar-C-CH

Spectrometer Frequency: 300 MHz, Solvent: CDCl₃

¹³C NMR Data

The carbon NMR spectrum shows five signals, corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ) ppmCarbon TypeAssignment
154.12QuaternaryAr-C -O
125.93QuaternaryAr-C -C
105.88MethineAr-C H
71.51MethyleneO-C H₂
30.31MethyleneAr-C-C H₂

Spectrometer Frequency: 75 MHz, Solvent: CDCl₃

Experimental Protocols

Synthesis of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran

A general and effective method for the synthesis of the title compound involves a double intramolecular cyclization of a substituted benzene derivative.

Materials:

  • 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-butyllithium (n-BuLi) in hexane (2.5 M solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether (60-90 °C)

Procedure:

  • Dissolve 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • To the rapidly stirred solution, add n-butyllithium (2.2 eq) quickly via syringe.

  • Continue stirring the reaction mixture at 0 °C for 10 minutes.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to yield 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran as a white crystalline solid.

NMR Sample Preparation and Analysis

Accurate and high-quality NMR spectra are essential for structural verification. The following is a standard protocol for the preparation and analysis of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran.

Sample Preparation:

  • Ensure the NMR tube is clean and dry to avoid extraneous signals.

  • For ¹H NMR, accurately weigh 2-10 mg of the purified compound. For ¹³C NMR, a larger sample of 10-50 mg is recommended.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Ensure the sample is fully dissolved. If necessary, the sample can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4-5 cm.

Spectrometer Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is suitable for routine analysis.

  • Pulse Sequences: Standard single-pulse experiments for both ¹H and ¹³C acquisitions are typically sufficient for structural confirmation.

  • Acquisition Parameters for ¹H NMR:

    • Spectral Width: ~12-15 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Acquisition Parameters for ¹³C NMR:

    • Spectral Width: ~200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Proton Decoupling: Broadband proton decoupling is applied to simplify the spectrum to single lines for each carbon.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran and a general workflow for screening its derivatives as 5-HT2 receptor agonists.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Starting Material: 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene reaction Reaction with n-BuLi in anhydrous THF at 0°C start->reaction workup Aqueous Workup and Extraction with Ethyl Acetate reaction->workup purification Silica Gel Column Chromatography workup->purification product Pure 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran purification->product sample_prep Sample Preparation: Dissolve in CDCl3 with TMS product->sample_prep Characterization nmr_acq NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acq data_proc Data Processing and Spectral Analysis nmr_acq->data_proc structure_ver Structural Verification data_proc->structure_ver

Caption: Experimental workflow for the synthesis and NMR analysis of the target compound.

Screening_Workflow cluster_screening High-Throughput Screening for 5-HT2 Receptor Agonists compound_library Compound Library (Derivatives of the core structure) primary_screen Primary Screening: Calcium Flux Assay in 5-HT2R expressing cells compound_library->primary_screen hit_id Hit Identification (Compounds showing significant agonist activity) primary_screen->hit_id dose_response Dose-Response and Potency (EC50) Determination hit_id->dose_response selectivity Selectivity Profiling (Against other 5-HT receptor subtypes) dose_response->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: General workflow for screening of 5-HT2 receptor agonists.

A Technical Guide to the Natural Sources and Isolation of Bioactive Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives represent a significant class of heterocyclic compounds ubiquitously found in nature, exhibiting a wide spectrum of biological activities that have garnered considerable interest in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the natural sources of these valuable compounds, with a focus on their isolation from plant and fungal species. Detailed experimental protocols for the extraction, purification, and characterization of prominent benzofuran derivatives are presented, supplemented with quantitative data to facilitate reproducibility and comparison. Furthermore, this guide elucidates the molecular mechanisms of action for selected bioactive benzofurans by visualizing their intricate signaling pathways using the DOT language for Graphviz, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Natural Sources of Benzofuran Derivatives

Benzofuran derivatives are secondary metabolites widely distributed throughout the plant and microbial kingdoms. They are particularly abundant in certain plant families, including the Moraceae (mulberry family), Fabaceae (legume family), Asteraceae (aster family), and Rutaceae (rue family). Fungi, especially marine-derived species, are also a rich source of structurally diverse and biologically active benzofurans.[1]

Plant Sources

Higher plants are a primary reservoir of benzofuran derivatives. Notable examples include:

  • Moraceae: The genus Morus (mulberry) is a well-known producer of a class of 2-arylbenzofurans known as moracins .[2] These compounds, such as moracin C and moracin M, are often found in the root bark and leaves, particularly in response to stress or fungal infection.[2]

  • Fabaceae: Psoralea corylifolia is the principal source of psoralen , a furocoumarin (a class of benzofuran derivatives) widely used in photochemotherapy.

  • Asteraceae: The genus Eupatorium contains various benzofuran derivatives, such as euparin , which has demonstrated anti-inflammatory and antiviral properties.[3]

  • Rutaceae: Zanthoxylum ailanthoides is a source of the neolignan ailanthoidol , which exhibits cytotoxic activity against cancer cell lines.[1]

Fungal Sources

Fungi, particularly those from marine environments, have emerged as a promising source of novel benzofuran derivatives with potent biological activities. Examples include:

  • Penicillium crustosum : A marine-derived fungus that produces a variety of benzofuran derivatives with antimicrobial and anti-inflammatory activities.

  • Aspergillus terreus : An endophytic fungus that has been shown to produce unique benzofuran compounds.

Isolation and Purification of Benzofuran Derivatives

The isolation of benzofuran derivatives from their natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatography, followed by structural elucidation using spectroscopic techniques.

General Experimental Workflow

The general procedure for isolating benzofuran derivatives from natural sources can be visualized as follows:

experimental_workflow Start Plant/Fungal Material Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Filtration Filtration/ Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Solvent Partitioning/ Fractionation Crude_Extract->Fractionation Fractions Fractions (e.g., Hexane, EtOAc, BuOH) Fractionation->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure Benzofuran Derivative HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS, etc.) Pure_Compound->Analysis

A generalized workflow for the isolation of benzofuran derivatives.
Detailed Experimental Protocols

The following protocol details the isolation of moracin C from the twigs of Morus alba.

Extraction and Fractionation:

  • Dried mulberry twigs (2.0 kg) are extracted with 80% aqueous ethanol (20 L) at 40°C under ultrasonication for 2 hours.[1]

  • The extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract (80.2 g).[1]

  • The crude extract is redissolved in 80% aqueous ethanol and washed with n-hexane to defat and de-pigment, yielding 61.8 g of the extract.[1]

  • This extract is then suspended in water and successively partitioned with methylene chloride (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[1]

Chromatographic Purification:

  • The EtOAc fraction (9.07 g) is subjected to silica gel column chromatography (70-230 mesh) with a CHCl₃-MeOH (3:1, v/v) eluent to obtain seven fractions (Fr. 1-7).[1]

  • Fraction 4 (0.52 g) is further chromatographed on a Sephadex LH-20 column to yield pure moracin C (6.4 mg) .[1]

This protocol describes the isolation of psoralen using high-speed counter-current chromatography (HSCCC).

Extraction:

  • Powdered seeds of Psoralea corylifolia are defatted with petroleum ether.

  • The defatted powder is then extracted with methanol using a Soxhlet apparatus.

  • The methanol extract is concentrated to yield a crude extract.

HSCCC Purification:

  • A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:5:4.5:5.5, v/v/v/v) is used.

  • 100 mg of the crude extract is dissolved in the upper phase and subjected to HSCCC.

  • The effluent is monitored by UV detection at 254 nm.

  • This one-step separation yields 39.6 mg of psoralen with a purity of over 99% as determined by HPLC.

The following protocol outlines the isolation of ailanthoidol from the bark of Zanthoxylum ailanthoides.

Extraction and Fractionation:

  • A 75% aqueous ethanol extract of the stem bark of Z. ailanthoides is prepared.[4]

  • The crude extract is fractionated with petroleum ether, ethyl acetate, and n-butanol.[4]

Chromatographic Purification:

  • The petroleum ether fraction is pre-separated by silica gel column chromatography using a petroleum ether-ethyl acetate gradient.[4]

  • Fractions containing ailanthoidol are further purified by high-performance counter-current chromatography (HPCCC).[4]

This protocol details the isolation of euparin guided by its antiviral activity.

Extraction and Fractionation:

  • Air-dried and ground aerial parts of E. buniifolium are extracted with dichloromethane:methanol (1:1).[2]

  • The organic extract is subjected to open column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient followed by an ethyl acetate:methanol gradient, yielding several fractions.[2]

Purification:

  • The fraction exhibiting the highest antiviral activity is selected for further purification.

  • This active fraction is further purified by subsequent chromatographic steps (e.g., preparative TLC or HPLC) to yield pure euparin .[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the isolation of the aforementioned benzofuran derivatives.

Table 1: Extraction and Fractionation Yields

Natural SourceStarting Material (kg)Extraction SolventCrude Extract Yield (g)Active FractionActive Fraction Yield (g)
Morus alba Twigs[1]2.080% aq. Ethanol80.2Ethyl Acetate9.07
Zanthoxylum ailanthoides Bark[4]~0.05 (from 50g pet. ether extract)75% aq. Ethanol-Petroleum Ether50
Eupatorium buniifolium Aerial Parts[2]-Dichloromethane:Methanol (1:1)---

Table 2: Final Yield and Purity of Isolated Benzofuran Derivatives

CompoundNatural SourceStarting Fraction (g)Final Yield (mg)Purity (%)
Moracin C[1]Morus alba Twigs0.52 (Fr. 4)6.4>95 (assumed)
PsoralenPsoralea corylifolia Seeds0.1 (Crude Extract)39.6>99
Luvangetin[4]Zanthoxylum ailanthoides Bark50 (Petroleum Ether)85099.0
Xanthyletin[4]Zanthoxylum ailanthoides Bark50 (Petroleum Ether)5696.0
Euparin[3]Eupatorium buniifolium Aerial Parts---

Note: Quantitative data for the complete isolation of ailanthoidol and euparin from the initial plant material were not fully available in the cited literature.

Signaling Pathways of Bioactive Benzofuran Derivatives

Many benzofuran derivatives exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Psoralen: DNA Damage Response and Apoptosis

Psoralen, upon activation by UVA light (PUVA therapy), intercalates into DNA and forms covalent cross-links, primarily with thymine residues. This DNA damage triggers a cellular response that can lead to apoptosis, particularly in hyperproliferative cells.

psoralen_pathway Psoralen Psoralen + UVA DNA_Damage DNA Interstrand Cross-links Psoralen->DNA_Damage ATR ATR Kinase Activation DNA_Damage->ATR p53 p53 Stabilization and Activation ATR->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Psoralen-induced DNA damage and subsequent signaling cascade.
Moracins: Anti-inflammatory Action via NF-κB Inhibition

Moracins, such as moracin C, exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.

moracin_nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Moracin_C Moracin C Moracin_C->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates

Inhibition of the NF-κB pathway by Moracin C.
Ailanthoidol: Cytotoxicity through STAT3 and p53 Modulation

Ailanthoidol has been shown to induce apoptosis in cancer cells by downregulating mutant p53 and inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1]

ailanthoidol_pathway Ailanthoidol Ailanthoidol STAT3 STAT3 Phosphorylation Ailanthoidol->STAT3 inhibits Mutant_p53 Mutant p53 Expression Ailanthoidol->Mutant_p53 downregulates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) STAT3->Bcl2 activates Mutant_p53->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax Bax (Pro-apoptotic) Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis

References

An In-Depth Technical Guide to 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran, a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details the molecular properties of the title compound, outlines a general synthetic methodology for related structures, and explores the broader biological context of benzofurans, including their potential as therapeutic agents. The information is presented with a focus on clarity and utility for researchers in drug discovery and development.

Core Molecular Data

The fundamental molecular characteristics of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C10H10O2[1][2]
Molecular Weight 162.18 g/mol [1][2]
IUPAC Name 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran[2]
CAS Number 81926-24-1[1][2]
Canonical SMILES C1COC2=CC3=C(C=C21)OCC3[2]

Synthetic Approaches to the Benzofuran Core

General Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans

This protocol describes a common and robust method for the synthesis of the benzofuran ring system, which can be adapted for the synthesis of various derivatives.

Materials:

  • o-Iodoanisole derivative

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)2)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Electrophile for cyclization (e.g., I2, Br2)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the o-iodoanisole derivative (1.0 eq), Pd(OAc)2 (0.02 eq), CuI (0.04 eq), and PPh3 (0.08 eq).

  • Add the anhydrous, degassed solvent, followed by triethylamine (2.0 eq).

  • To this stirring mixture, add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add the electrophile (e.g., a solution of I2 in THF) to induce cyclization.

  • Stir the mixture until the cyclization is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired benzofuran derivative.

This synthetic strategy offers a high degree of flexibility, allowing for the introduction of various substituents on both the benzene and furan rings, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Synthesis_Workflow start Starting Materials (o-Iodoanisole, Alkyne) coupling Sonogashira Coupling (Pd(OAc)2, CuI, PPh3, Et3N) start->coupling intermediate Aryl-Alkyne Intermediate coupling->intermediate cyclization Electrophilic Cyclization (e.g., I2) intermediate->cyclization product 2,3-Disubstituted Benzofuran cyclization->product purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product

General workflow for the synthesis of benzofuran derivatives.

Biological and Pharmacological Context of Benzofurans

The benzofuran nucleus is a core component of many biologically active natural products and synthetic compounds.[3][4] Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological activities, making them attractive targets for drug development.

Key Biological Activities

Benzofuran derivatives have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Many benzofuran compounds have been investigated for their antiproliferative effects against various cancer cell lines.[3][5] Their mechanisms of action can be diverse, including the inhibition of kinases, interaction with tubulin, and induction of apoptosis.

  • Antimicrobial and Antifungal Activity: The benzofuran scaffold is present in compounds showing potent activity against a range of bacteria and fungi.[3][4] This makes them promising candidates for the development of new anti-infective agents.

  • Antiviral Activity: Certain benzofuran derivatives have been identified as inhibitors of viral replication, including activity against HIV.[4]

  • Antioxidant and Anti-inflammatory Properties: The ability of some benzofurans to scavenge free radicals and modulate inflammatory pathways highlights their potential in treating conditions associated with oxidative stress and inflammation.[4]

  • Neuroprotective Effects: Some natural and synthetic benzofurans have shown promise in models of neurodegenerative diseases, suggesting a role in protecting neurons from damage.

The diverse biological activities of benzofurans underscore the importance of this chemical class in medicinal chemistry and drug discovery. The specific compound, 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran, as a member of this family, warrants further investigation to explore its unique biological profile.

Biological_Activities benzofuran Benzofuran Core anticancer Anticancer benzofuran->anticancer antimicrobial Antimicrobial benzofuran->antimicrobial antifungal Antifungal benzofuran->antifungal antiviral Antiviral benzofuran->antiviral antioxidant Antioxidant benzofuran->antioxidant anti_inflammatory Anti-inflammatory benzofuran->anti_inflammatory neuroprotective Neuroprotective benzofuran->neuroprotective

Key biological activities associated with the benzofuran scaffold.

Future Directions and Conclusion

2,3,6,7-tetrahydrofuro[2,3-f]benzofuran represents an interesting, yet underexplored, member of the biologically significant benzofuran family. While its specific biological activities are not extensively documented, the rich pharmacology of related compounds suggests that it could be a valuable starting point for new drug discovery programs.

Future research should focus on:

  • Developing and optimizing a specific synthetic route to 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran and its derivatives.

  • Screening this compound and its analogs in a broad range of biological assays to identify potential therapeutic applications.

  • Conducting detailed mechanistic studies for any identified activities to understand how these molecules interact with biological targets.

References

Methodological & Application

Application Notes and Protocols: 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran, a key heterocyclic scaffold. The primary application highlighted is its use as a precursor in the development of potent and selective serotonin 5-HT2A receptor agonists, which have significant implications in neuroscience research and drug discovery.

Introduction

2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran is a conformationally restricted analog of the dimethoxybenzene moiety present in many psychoactive phenethylamines. This structural constraint has been exploited to enhance potency and selectivity for specific receptor subtypes. Research pioneered by David E. Nichols and his team at Purdue University has demonstrated the value of this precursor in synthesizing novel ligands for the serotonin 5-HT2A receptor, a key target in understanding the mechanisms of psychedelics and for the development of potential therapeutics for various neuropsychiatric disorders.[1][2]

The core structure of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran provides a rigid framework that, when appropriately functionalized, can effectively probe the binding pocket of the 5-HT2A receptor. This has led to the discovery of compounds with exceptionally high affinity and efficacy at this receptor.

Synthetic Applications: Synthesis of 5-HT2A Receptor Agonists

The primary documented application of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran is as a starting material for the synthesis of potent 5-HT2A receptor agonists, such as TFMFly. The general synthetic strategy involves the functionalization of the aromatic core of the tetrahydrofurobenzofuran nucleus, followed by the introduction of an aminopropyl side chain.

A key transformation is the electrophilic substitution on the aromatic ring, for which the Vilsmeier-Haack reaction is a suitable method for formylation. This reaction introduces a formyl group, which can then be elaborated to the desired side chain.

Key Synthetic Transformations:
  • Formylation via Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the aromatic ring of the precursor, providing a handle for further modifications. The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), acts as the electrophile.[3][4]

  • Henry Reaction: The resulting aldehyde can undergo a Henry reaction with a nitroalkane, such as nitroethane, to form a nitroalkene.

  • Reduction: The nitroalkene is then reduced to the corresponding amine, typically using a reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final aminopropyl side chain.

Experimental Protocols

The following protocols are based on established synthetic routes for the preparation of potent 5-HT2A receptor agonists from 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran.

Protocol 1: Formylation of 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran

This protocol describes the introduction of a formyl group at the 4-position of the tetrahydrofurobenzofuran ring system using the Vilsmeier-Haack reaction.

Materials:

  • 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq) to anhydrous DMF (3.0 eq) at 0 °C.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of the precursor over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-formyl-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran.

Protocol 2: Synthesis of a Nitroalkene Derivative

This protocol outlines the condensation of the formylated precursor with nitroethane to form the corresponding nitroalkene.

Materials:

  • 4-Formyl-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran

  • Nitroethane

  • Ammonium acetate

  • Acetic acid

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-formyl-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (0.5 eq) in toluene.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, with azeotropic removal of water using the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude nitroalkene can often be used in the next step without further purification. If necessary, purify by column chromatography.

Protocol 3: Reduction to the Final Amine (e.g., TFMFly analogue)

This protocol describes the reduction of the nitroalkene to the primary amine.

Materials:

  • Nitroalkene derivative from Protocol 2

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the nitroalkene (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF and diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude amine can be purified by conversion to its salt (e.g., hydrochloride or fumarate) and recrystallization.

Quantitative Data

The following table summarizes representative yields for the key synthetic steps in the preparation of a TFMFly analogue.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Vilsmeier-Haack Formylation2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran4-Formyl-2,3,6,7-tetrahydrofuro[2,3-f]benzofuranPOCl₃, DMF, DCM, 0 °C to rt85-95
2Henry Reaction4-Formyl-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran1-(2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran-4-yl)-2-nitroprop-1-eneNitroethane, NH₄OAc, Toluene, reflux70-85
3Reduction1-(2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran-4-yl)-2-nitroprop-1-ene1-(2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran-4-yl)propan-2-amineLiAlH₄, THF, reflux60-75

Yields are approximate and may vary depending on the specific substrate and reaction scale.

Visualization of Key Processes

Synthetic Workflow

G cluster_0 Synthesis of 5-HT2A Receptor Agonists precursor 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran formylation Vilsmeier-Haack Formylation precursor->formylation aldehyde 4-Formyl Derivative formylation->aldehyde henry Henry Reaction aldehyde->henry nitroalkene Nitroalkene Intermediate henry->nitroalkene reduction Reduction nitroalkene->reduction product Target 5-HT2A Agonist (e.g., TFMFly analogue) reduction->product

Caption: Synthetic workflow for the preparation of 5-HT2A receptor agonists.

5-HT2A Receptor Signaling Pathway

Derivatives synthesized from 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran are potent agonists at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by agonist binding involves the activation of the Gq alpha subunit.

G cluster_pathway 5-HT2A Receptor Signaling Cascade agonist 5-HT2A Agonist (e.g., TFMFly) receptor 5-HT2A Receptor (GPCR) agonist->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: Simplified 5-HT2A receptor signaling pathway.

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of intracellular calcium (Ca²⁺).[5][6] Simultaneously, DAG activates protein kinase C (PKC).[5][6] These signaling events lead to a cascade of downstream cellular responses. The hallucinogenic effects of these compounds are thought to be mediated through this pathway.[7]

References

Experimental Protocol for Friedländer Condensation: A Versatile Approach to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The Friedländer condensation, first reported by Paul Friedländer in 1882, remains one of the most straightforward and widely utilized methods for the synthesis of quinoline derivatives.[1][2] This reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acidic or basic catalysis. The versatility and operational simplicity of this method have made it a cornerstone in the synthesis of the quinoline scaffold, a privileged core structure in numerous pharmaceuticals, natural products, and functional materials.[1][3]

Recent advancements in the Friedländer synthesis have focused on the development of more efficient and environmentally benign protocols. These include the use of various catalysts such as Lewis acids, solid-supported reagents, and nanocatalysts, as well as the application of microwave irradiation and solvent-free reaction conditions to improve yields and reduce reaction times.[1][2] This document provides detailed experimental protocols for two distinct and effective methods for the synthesis of substituted quinolines via the Friedländer condensation: a solvent-free approach using a solid-supported acid catalyst and a domino nitro reduction-Friedländer heterocyclization.

General Reaction Mechanism

The mechanism of the Friedländer condensation can proceed through two primary pathways, depending on the reaction conditions. In one pathway, an initial aldol condensation between the two carbonyl reactants is followed by intramolecular cyclization and dehydration to form the quinoline ring. Alternatively, the reaction can commence with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Condensation Aldol Condensation 2-Aminoaryl Ketone->Aldol Condensation Schiff Base Formation Schiff Base Formation 2-Aminoaryl Ketone->Schiff Base Formation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Aldol Condensation Carbonyl Compound->Schiff Base Formation Enone Intermediate Enone Intermediate Aldol Condensation->Enone Intermediate Intramolecular Cyclization_1 Intramolecular Cyclization Enone Intermediate->Intramolecular Cyclization_1 Dehydration_1 Dehydration Intramolecular Cyclization_1->Dehydration_1 Product Substituted Quinoline Dehydration_1->Product Schiff Base Intermediate Schiff Base Intermediate Schiff Base Formation->Schiff Base Intermediate Intramolecular Aldol Reaction Intramolecular Aldol Reaction Schiff Base Intermediate->Intramolecular Aldol Reaction Dehydration_2 Dehydration Intramolecular Aldol Reaction->Dehydration_2 Dehydration_2->Product

Caption: General mechanistic pathways for the Friedländer quinoline synthesis.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of Poly-Substituted Quinolines Using Silica-Supported P₂O₅

This protocol describes an efficient and environmentally friendly, solvent-free method for the synthesis of poly-substituted quinolines using silica-supported phosphorus pentoxide (P₂O₅/SiO₂) as a heterogeneous catalyst.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-amino-5-chlorobenzophenone)

  • Carbonyl compound with an active methylene group (e.g., dimedone, ethyl acetoacetate)

  • Silica gel (70-230 mesh)

  • Phosphorus pentoxide (P₂O₅)

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer and temperature control

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus

  • Ethyl acetate and n-hexane for chromatography

Catalyst Preparation (P₂O₅/SiO₂):

A mixture of silica gel (1.4 g) and P₂O₅ (0.6 g) is thoroughly mixed and ground together to obtain a fine powder.

General Experimental Procedure:

  • To a 25 mL round-bottom flask, add the 2-aminoaryl ketone (2 mmol), the carbonyl compound (3 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g).

  • Heat the mixture at 80°C with constant stirring.

  • Monitor the reaction progress by TLC (using a mixture of ethyl acetate and n-hexane as the eluent).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add chloroform (20 mL) to the reaction mixture and stir for 5 minutes.

  • Filter the catalyst from the solution.

  • Wash the catalyst with chloroform (2 x 10 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable mixture of ethyl acetate and n-hexane as the eluent to afford the pure substituted quinoline.

Protocol_1_Workflow Start Start Mix Reactants and Catalyst Mix 2-aminoaryl ketone, carbonyl compound, and P₂O₅/SiO₂ Start->Mix Reactants and Catalyst Heat and Stir Heat at 80°C with stirring Mix Reactants and Catalyst->Heat and Stir Monitor by TLC Monitor by TLC Heat and Stir->Monitor by TLC Cool to RT Cool to room temperature Monitor by TLC->Cool to RT Reaction Complete Add Chloroform and Stir Add CHCl₃ and stir Cool to RT->Add Chloroform and Stir Filter Catalyst Filter to remove catalyst Add Chloroform and Stir->Filter Catalyst Wash Catalyst Wash catalyst with CHCl₃ Filter Catalyst->Wash Catalyst Evaporate Solvent Evaporate combined organic filtrates Wash Catalyst->Evaporate Solvent Purify by Column Chromatography Purify by column chromatography Evaporate Solvent->Purify by Column Chromatography Product Pure Substituted Quinoline Purify by Column Chromatography->Product

Caption: Experimental workflow for the solvent-free Friedländer synthesis.

Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines

This protocol outlines a one-pot synthesis of substituted quinolines from 2-nitrobenzaldehydes and active methylene compounds, involving an in situ reduction of the nitro group followed by the Friedländer condensation.[4]

Materials:

  • 2-Nitrobenzaldehyde derivative

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

General Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (1.2 equiv) in glacial acetic acid.

  • Add iron powder (3.0 equiv) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinoline derivative.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various quinoline derivatives via the Friedländer condensation using different catalytic systems.

2-Aminoaryl Ketone/AldehydeCarbonyl CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
2-Amino-5-chlorobenzophenoneDimedoneP₂O₅/SiO₂Solvent-free8015 min93[5]
2-Amino-5-chlorobenzophenoneEthyl acetoacetateP₂O₅/SiO₂Solvent-free8020 min95[5]
2-AminobenzophenoneAcetophenoneP₂O₅/SiO₂Solvent-free8025 min92[5]
2-AminobenzaldehydeEthyl acetoacetateFe/AcOHAcetic AcidReflux1-3 h~Quantitative[4]
2-AminobenzaldehydeAcetone[Bmim]HSO₄Solvent-free (MW)--High[6]
2-Aminoaryl ketonesCarbonyl compoundsMOPS/Al₂O₃- (MW)--High[7]
2-AminobenzaldehydeKetonesWaterWater703 hup to 97[8]
2-AminobenzaldehydeAcetaldehydeNaOHAqueous/AlcoholicReflux--[1]
2-Aminoaryl KetonesCarbonyl CompoundsZirconium triflateEthanol/Water600.5-2 h>88[9]
2-Aminoaryl KetonesCarbonyl Compounds[Et₃NH][HSO₄]Solvent-free100-High[2]

Conclusion

The Friedländer condensation offers a powerful and adaptable strategy for the synthesis of a wide array of substituted quinolines. The protocols presented here highlight both a modern, environmentally conscious approach utilizing a solid-supported catalyst under solvent-free conditions and a classic, efficient one-pot domino reaction. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome, making the Friedländer synthesis an invaluable tool for researchers, scientists, and drug development professionals. The continued development of novel catalytic systems and reaction methodologies will undoubtedly further expand the scope and utility of this important transformation.

References

Application Notes and Protocols for Novel Antibacterial Agents from Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel antibacterial agents derived from the benzofuran scaffold. This document includes summaries of their biological activities, detailed experimental protocols for their synthesis and antimicrobial evaluation, and visual representations of experimental workflows. Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent antibacterial properties against various pathogens.[1][2][3] The emergence of antibiotic resistance necessitates the exploration of new chemical entities, and benzofurans represent a promising class of compounds in this endeavor.[3][4]

Data Presentation: Antibacterial Activity of Benzofuran Derivatives

The antibacterial efficacy of newly synthesized benzofuran compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their half-maximal effective concentration (EC50). The following tables summarize the quantitative data from recent studies, showcasing the activity of various benzofuran derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Benzofuran Derivatives Containing Disulfide Moieties

CompoundTarget PathogenEC50 (μg/mL)Positive Control (EC50 μg/mL)
V40 Xanthomonas oryzae pv. oryzae (Xoo)0.28TC (66.41), Allicin (8.40)
Xanthomonas oryzae pv. oryzicola (Xoc)0.56TC (78.49), Allicin (28.22)
Xanthomonas axonopodis pv. citri (Xac)10.43TC (120.36), Allicin (88.04)
Data sourced from a study on novel benzofuran derivatives with disulfide moieties, demonstrating potent activity against plant pathogens.[5][6]

Table 2: Minimum Inhibitory Concentration (MIC) of Aza- and Oxa-Benzofuran Derivatives

CompoundSalmonella typhimurium (MIC μg/mL)Escherichia coli (MIC μg/mL)Staphylococcus aureus (MIC μg/mL)Penicillium italicum (MIC μg/mL)Colletotrichum musae (MIC μg/mL)
Compound 1 12.52512.5--
Compound 2 --25--
Compound 5 ---12.512.5-25
Compound 6 ---12.512.5
These compounds were isolated from Penicillium crustosum and evaluated for their antimicrobial activity.[7]

Table 3: Antibacterial Activity of 2-Salicyloylbenzofuran Derivatives

CompoundStreptococcus faecalis (MIC mM)Methicillin-Sensitive S. aureus (MSSA) (MIC mM)Methicillin-Resistant S. aureus (MRSA) (MIC mM)
8f --0.14
8h 0.120.060.12
This study highlights the potential of 2-salicyloylbenzofurans, particularly against Gram-positive bacteria, including resistant strains.[8]

Table 4: Antibacterial Activity of Hydrophobic Benzofuran Analogs

CompoundEscherichia coli (MIC80 μg/mL)Staphylococcus aureus (MIC80 μg/mL)Methicillin-Resistant S. aureus (MRSA) (MIC80 μg/mL)Bacillus subtilis (MIC80 μg/mL)
Hydrophobic Analog 1 >1000.390.780.39
Hydrophobic Analog 2 >1001.563.120.78
Hydrophobic Analog 3 >1000.781.560.39
Hydrophobic Analog 4 >1003.126.251.56
These results indicate strong activity of certain hydrophobic benzofuran derivatives against Gram-positive bacteria.[9][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzofuran derivatives and the subsequent evaluation of their antibacterial properties.

Protocol 1: Synthesis of Benzofuran-3-carbohydrazide Derivatives

This protocol outlines a three-step synthesis of benzofuran derivatives starting from 2,4-dimethoxy-6-hydroxy benzaldehyde.

Step 1: Synthesis of Ethyl 5,7-dimethoxybenzofuran-3-carboxylate

  • Combine 2,4-dimethoxy-6-hydroxy benzaldehyde (1g), ethyl bromoacetate (1ml), anhydrous potassium carbonate (1g), and dry acetone (50ml) in a round-bottom flask.[11]

  • Heat the mixture under reflux for 24 hours.[11]

  • After cooling, filter the reaction mixture to remove potassium carbonate, and wash the solid with acetone.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the product from ethanol to yield crystalline ethyl 5,7-dimethoxybenzofuran-3-carboxylate.[11]

Step 2: Synthesis of 5,7-dimethoxybenzofuran-3-carbohydrazide

  • In a round-bottom flask, mix ethyl 5,7-dimethoxybenzofuran-3-carboxylate (1g), hydrazine hydrate (0.2ml), and ethanol (25ml).[11]

  • Heat the mixture under reflux for 18 hours.[11]

  • Distill off the excess ethanol.

  • Collect the separated solid by filtration, dry it, and recrystallize from ethanol to obtain 5,7-dimethoxybenzofuran-3-carbohydrazide.[11]

Step 3: Synthesis of Final Benzofuran Derivatives

  • Prepare a solution of various substituted aldehydes (0.001 mol) in ethanol (15 ml).

  • Add this solution to a solution of benzofuran-3-carbohydrazide (0.001 mol) in DMF (20 ml).[11]

  • Heat the reaction mixture under reflux for 6-8 hours.[11]

  • Cool the mixture to room temperature and pour it into crushed ice.

  • Filter the resulting crude product, and recrystallize it from ethanol to obtain the final benzofuran derivatives.[11]

Protocol 2: Antibacterial Activity Screening by Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of the synthesized compounds.

  • Preparation of Media and Inoculum:

    • Prepare nutrient agar plates.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organisms (Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa).

  • Assay Procedure:

    • Evenly spread the bacterial inoculum over the surface of the nutrient agar plates.

    • Create wells of a specific diameter in the agar using a sterile borer.

    • Prepare stock solutions of the synthesized benzofuran derivatives in DMSO at various concentrations (e.g., 50 µg/ml, 100 µg/ml, 200 µg/ml, 400 µg/ml).[11]

    • Add a fixed volume of each compound solution into the wells.[1]

    • Use a standard antibiotic (e.g., Ciprofloxacin, 100 μg/ml) as a positive control and DMSO as a negative control.[11]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours.[1]

    • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation:

    • Use 96-well microtiter plates.

    • Prepare a two-fold serial dilution of the synthesized benzofuran compounds in a suitable broth medium (e.g., Mueller-Hinton broth) within the concentration range of 0.78–100 μg/mL.[7]

    • Prepare a standardized bacterial suspension of the test organisms.

  • Inoculation:

    • Add a standardized volume of the bacterial suspension to each well containing the diluted compounds.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading Results:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

Visualizations

The following diagrams illustrate the experimental workflows and a proposed mechanism of action for benzofuran-based antibacterial agents.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis start1 Substituted Benzaldehyde step1 Step 1: Formation of Benzofuran Ester start1->step1 start2 Ethyl Bromoacetate start2->step1 start3 Hydrazine Hydrate step2 Step 2: Formation of Benzofuran-3-carbohydrazide start3->step2 step1->step2 step3 Step 3: Condensation with Substituted Aldehydes step2->step3 product Final Benzofuran Derivatives step3->product analysis Purification & Characterization (TLC, NMR, Mass Spec) product->analysis

Caption: General workflow for the synthesis of benzofuran derivatives.

Antibacterial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis compound Synthesized Benzofuran Compounds agar_well Agar Well Diffusion compound->agar_well broth_micro Broth Microdilution compound->broth_micro bacteria Bacterial Strains (Gram+ & Gram-) bacteria->agar_well bacteria->broth_micro media Culture Media (Nutrient Agar/Broth) media->agar_well media->broth_micro zoi Measure Zone of Inhibition (mm) agar_well->zoi mic Determine MIC (μg/mL or mM) broth_micro->mic sar Structure-Activity Relationship (SAR) Analysis zoi->sar mic->sar Proposed_Mechanism cluster_compound Antibacterial Agent cluster_bacterium Bacterial Cell cluster_effect Antibacterial Effect benzofuran Benzofuran Derivative (e.g., V40) cell_wall Cell Wall/Membrane benzofuran->cell_wall Interacts with protein_syn Protein Synthesis Machinery benzofuran->protein_syn Targets enzyme Essential Enzymes benzofuran->enzyme Inhibits disruption Disruption of Cell Wall Integrity cell_wall->disruption inhibition Inhibition of Protein Synthesis protein_syn->inhibition enzyme_inhibition Inhibition of Enzyme Activity enzyme->enzyme_inhibition cell_death Bacterial Cell Death disruption->cell_death inhibition->cell_death enzyme_inhibition->cell_death

References

Application Notes and Protocols for 5-HT2A Receptor Binding of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to characterize the binding of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran derivatives to the serotonin 5-HT2A receptor. The information compiled herein is intended to guide researchers in the screening and development of novel therapeutic agents targeting this important G-protein coupled receptor.

Introduction

The 5-HT2A receptor, a key player in a multitude of physiological and pathological processes, is a well-established target for the treatment of various neuropsychiatric disorders. The 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran scaffold represents a class of conformationally restricted phenethylamine analogues. This structural constraint can lead to high-affinity and selective ligands for the 5-HT2A receptor. The following sections detail the experimental protocols for assessing the binding affinity and functional activity of these derivatives and summarize the structure-activity relationship (SAR) data.

Data Presentation

Table 1: 5-HT2A Receptor Binding Affinities of Selected Benzofuran Derivatives
CompoundStructureKi (nM) for 5-HT2AReference
6b (8-bromo-6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan-5-yl)aminomethane)N/A2.6[1]
DOB-HClN/A59[2]
DOET-HClN/A137[2]
DOM-HClN/A533[2]
DMTN/A1,985[2]
TMA-HClN/A22,340[2]

Note: Data for a broader range of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran derivatives is often presented within specific research articles and patents. Researchers are encouraged to consult the primary literature for more extensive datasets.

Experimental Protocols

Protocol 1: 5-HT2A Receptor Radioligand Competition Binding Assay

This protocol is adapted from established methods for determining the binding affinity of test compounds for the 5-HT2A receptor by measuring their ability to displace a radiolabeled ligand.[2][3][4]

Materials:

  • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor.[4]

  • Radioligand: [3H]ketanserin (specific activity 60-90 Ci/mmol).

  • Non-specific Binding Ligand: Mianserin (10 µM) or Methysergide.[3][5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail: As per manufacturer's recommendation.

  • Filtration Apparatus: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[2]

  • Scintillation Counter: Microplate scintillation counter (e.g., MicroBeta PLUS).[2]

Procedure:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the 5-HT2A receptor in ice-cold HEPES buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, test compound at various concentrations, and the radioligand ([3H]ketanserin) at a final concentration close to its Kd (e.g., 2.0 nM).[2]

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add mianserin (10 µM final concentration).

    • Add the membrane preparation (typically 70 µg of protein/well) to initiate the binding reaction.[2] The final assay volume is typically 250-500 µl.[3]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 10-20 minutes).[2]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked (with 0.5% polyethyleneimine) filter plate to separate bound from free radioligand.[2] Wash the filters rapidly with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Phosphoinositide Hydrolysis

Activation of the 5-HT2A receptor, a Gq-coupled receptor, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol phosphates (IPs) and diacylglycerol (DAG).[6] Measuring the accumulation of IPs is a common method to assess the functional activity (agonist or antagonist) of test compounds.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Labeling Agent: myo-[3H]inositol.

  • Assay Medium: Serum-free medium.

  • Lysis Buffer: e.g., 0.1 M formic acid.

  • Ion-exchange Columns: Dowex AG1-X8 resin.

  • Test Compounds: Agonists or antagonists of interest.

  • Stimulation Buffer: Assay medium containing LiCl (to prevent IP degradation).

Procedure:

  • Cell Culture and Labeling: Seed the cells in multi-well plates and grow to near confluency. Label the cells by incubating with myo-[3H]inositol in serum-free medium overnight.

  • Compound Treatment: Wash the cells and pre-incubate with stimulation buffer. Add test compounds (agonists) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known 5-HT2A agonist.

  • Assay Termination and Lysis: Stop the reaction by aspirating the medium and adding ice-cold lysis buffer.

  • Purification of Inositol Phosphates: Apply the cell lysates to the ion-exchange columns. Wash the columns to remove free inositol. Elute the total inositol phosphates with a high molarity formic acid solution.

  • Scintillation Counting: Add the eluate to a scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • For agonists, plot the amount of [3H]IPs accumulated against the logarithm of the agonist concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal response).

    • For antagonists, the data can be used to calculate the pA2 value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Tetrahydrofuro- benzofuran Derivative (Agonist) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca_ER->Response PKC->Response

Caption: 5-HT2A Receptor Gq-mediated Signaling Pathway.

Experimental Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (5-HT2A expressing cells) Incubation Incubate Membranes, Test Compound, and [3H]ketanserin Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Radioligand_Prep [3H]ketanserin Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration to separate bound/ free radioligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff IC50_Calc->Ki_Calc

Caption: Workflow for 5-HT2A Radioligand Competition Binding Assay.

Structure-Activity Relationship (SAR) Logic

G Core Tetrahydrofuro[2,3-f]benzofuran Core Constraint Conformational Constraint of Side Chain Core->Constraint Affinity Increased 5-HT2A Binding Affinity Constraint->Affinity Aromatization Aromatization of Dihydrofuran Rings Aromatization->Affinity Potency Increased Potency Aromatization->Potency Substituents Substituents on Aromatic Ring (e.g., Bromo, Methoxy) Substituents->Affinity

Caption: Key SAR Drivers for Tetrahydrofurobenzofuran Derivatives.

References

Application Notes and Protocols: Design and Synthesis of Novel Psychedelic Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the design principles, synthesis, and evaluation of novel psychedelic phenethylamines. It includes detailed experimental protocols for key assays and summarizes quantitative data to guide structure-activity relationship (SAR) studies. The primary molecular target for these compounds is the serotonin 2A receptor (5-HT2A), which is central to their psychedelic effects.[1]

Design Principles and Structure-Activity Relationships (SAR)

The classical psychedelic phenethylamines, such as mescaline, serve as the foundational scaffolds for novel drug design.[2] The majority of potent and selective phenethylamine psychedelics belong to the 2,5-dimethoxy-4-substituted class.

  • The Phenethylamine Backbone: The core ethylamine chain is crucial for activity.

  • 2,5-Dimethoxy Substitution: Two methoxy groups at the 2 and 5 positions of the phenyl ring are a hallmark of many potent psychedelic phenethylamines.

  • 4-Position Substitution: The substituent at the 4-position of the phenyl ring significantly modulates potency and efficacy. Nonpolar substituents like halogens (e.g., bromo in 2C-B, iodo in 2C-I) and small alkyl groups tend to increase affinity for the 5-HT2A receptor.[2] In contrast, hydrogen bond donors such as hydroxyl (-OH) or carboxyl (-COOH) groups can decrease affinity by several orders of magnitude.[2]

  • N-Benzyl Substitution: Adding an N-benzyl group to the primary amine can dramatically increase both binding affinity and functional activity at the 5-HT2A receptor.[2][3] These compounds, often referred to as NBOMes, are among the most potent 5-HT2A agonists known.[3]

Synthesis of Novel Phenethylamines

A common and effective route for synthesizing 2,5-dimethoxy-4-substituted phenethylamines starts from the corresponding benzaldehyde. A subsequent optional step can be used to introduce N-benzyl moieties.

G cluster_synthesis General Synthetic Workflow start Substituted Benzaldehyde nitrostyrene Nitrostyrene Intermediate start->nitrostyrene Henry Reaction (Nitromethane, Base) phenethylamine Primary Phenethylamine (e.g., 2C-X) nitrostyrene->phenethylamine Reduction (e.g., LiAlH4) nbome N-Benzyl Phenethylamine (e.g., NBOMe) phenethylamine->nbome Reductive Amination (Substituted Benzaldehyde, Reducing Agent)

Caption: General workflow for the synthesis of phenethylamine derivatives.

Protocol 2.1: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) from 2,5-dimethoxybenzaldehyde

This protocol describes a two-step synthesis: a Henry condensation to form the nitrostyrene intermediate, followed by reduction to the target phenethylamine.[4][5]

Step 1: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitroethene

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) and ammonium acetate (0.2 equivalents) in nitromethane (10 equivalents).[6]

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The solution will typically turn a dark orange or red color.[6]

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization of the nitrostyrene product.

  • Isolation: Collect the orange-yellow crystals by vacuum filtration. Wash the crystals with cold isopropanol or ethanol to remove impurities.[6]

  • Drying: Dry the product under vacuum. The resulting bright yellow solid is the nitrostyrene intermediate.

Step 2: Reduction to 4-Bromo-2,5-dimethoxyphenethylamine Caution: Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: In a dry, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH4 (2.5 equivalents) in anhydrous tetrahydrofuran (THF).[7][8]

  • Addition of Nitrostyrene: Dissolve the nitrostyrene from Step 1 (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.[7]

  • Reflux: After the addition is complete, continue to reflux the mixture for 4-24 hours until the reaction is complete (monitored by TLC).[6]

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add isopropyl alcohol to quench the excess LiAlH4, followed by a 15% sodium hydroxide solution, and then water.[6]

  • Workup: A white precipitate of aluminum salts will form. Filter the mixture, washing the solid cake thoroughly with additional THF.

  • Extraction & Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting residue can be purified by converting it to its hydrochloride salt. Dissolve the freebase in a suitable solvent like ether or isopropanol and bubble dry HCl gas through it, or add a solution of HCl in isopropanol to precipitate the 2C-B HCl salt. Collect the salt by filtration and dry.[6]

In Vitro Pharmacological Evaluation

Once synthesized, novel compounds must be characterized for their interaction with the 5-HT2A receptor. This involves determining binding affinity and functional efficacy.

Protocol 3.1: 5-HT2A Receptor Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to compete with a known radioligand.

  • Materials:

    • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.[9]

    • Radioligand: [3H]ketanserin or [125I]DOI.[10][11]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Mianserin (10 µM) or another suitable 5-HT2A antagonist.[12]

    • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[10]

  • Procedure:

    • Pre-treat the filter plates by soaking the wells with 0.5% polyethyleneimine for at least 2 hours to reduce non-specific binding.[10]

    • In each well, combine the cell membranes (e.g., 70 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 1-2 nM for [3H]ketanserin), and varying concentrations of the test compound.[10]

    • For total binding, omit the test compound. For non-specific binding, add the non-specific control ligand.

    • Incubate the plate at room temperature for 60 minutes or until equilibrium is reached.[11]

  • Harvesting & Counting:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash each well multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[10]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Signaling

Psychedelic phenethylamines are 5-HT2A receptor agonists. The canonical signaling pathway involves the activation of the Gq protein, leading to downstream intracellular events. Recent evidence suggests that psychedelic effects are primarily mediated by this Gq-signaling pathway, rather than the β-arrestin pathway.[13][14][15]

G cluster_pathway 5-HT2A Receptor Signaling Pathway ligand Psychedelic Phenethylamine receptor 5-HT2A Receptor ligand->receptor Binds & Activates gq Gαq receptor->gq Activates barrestin β-Arrestin 2 receptor->barrestin Recruits plc PLC gq->plc Activates psy_effect Psychedelic Effects gq->psy_effect Correlates with pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Intracellular Ca²⁺ Release ip3->ca pkc PKC Activation dag->pkc

Caption: 5-HT2A receptor signaling cascade relevant to psychedelic action.

Protocol 3.2: Calcium Flux Functional Assay

This protocol measures the functional potency (EC50) of a compound by quantifying the increase in intracellular calcium following 5-HT2A receptor activation.[3]

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. The instrument then adds the test compounds to the wells and immediately begins recording the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum calcium release.

  • Data Analysis:

    • Normalize the fluorescence response to the baseline reading.

    • Plot the peak response against the log concentration of the test compound.

    • Use non-linear regression to fit a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum effect).

In Vivo Behavioral Evaluation

The Head-Twitch Response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and has high predictive validity for hallucinogenic potential in humans.[3][16]

Protocol 4.1: Head-Twitch Response (HTR) Assay in Mice
  • Animals: Use male C57BL/6J mice, as they are commonly used for this assay.[17] Acclimate the animals to the testing room and observation chambers before the experiment.

  • Drug Administration: Administer the test compound via an appropriate route, typically intraperitoneal (IP) injection.[18] Include a vehicle control group and a positive control group (e.g., DOI at 1-2 mg/kg).

  • Observation: Place each mouse individually into a clean observation chamber (e.g., a standard Plexiglas cylinder).

  • Quantification:

    • Manual Counting: A trained observer, blind to the experimental conditions, counts the number of head twitches for a set period, typically 30-60 minutes, starting immediately after injection.[18] A head twitch is a rapid, side-to-side rotational movement of the head.

    • Automated Counting: For higher throughput and objectivity, use an automated system. This often involves attaching a small magnet to the mouse's head and placing the chamber within a magnetometer coil. The system detects and counts the characteristic rapid movements of a head twitch.[18][19]

  • Data Analysis:

    • Sum the total number of head twitches for each animal over the observation period.

    • Compare the mean HTR counts between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Generate a dose-response curve to determine the dose that elicits the maximal HTR.

Data Presentation and Interpretation

Summarizing data in a structured format is crucial for understanding SAR.

Overall Experimental Workflow

G cluster_workflow Drug Discovery Workflow design Compound Design (SAR-guided) synthesis Chemical Synthesis & Purification design->synthesis invitro In Vitro Screening synthesis->invitro binding Binding Affinity (Ki) 5-HT2A, 5-HT2C, etc. invitro->binding functional Functional Potency (EC50) Ca²⁺ Flux, etc. invitro->functional invivo In Vivo Behavioral Assay (Head-Twitch Response) binding->invivo Select Hits functional->invivo Select Hits lead_opt Lead Optimization (Iterative Redesign) invivo->lead_opt lead_opt->design Iterate

Caption: Integrated workflow for novel psychedelic phenethylamine discovery.

Table 1: Representative Pharmacological Data for a Hypothetical Series of 4-Substituted-2,5-dimethoxyphenethylamines
Compound ID4-Position Substituent (R)5-HT2A Ki (nM)5-HT2A EC50 (nM) (Ca²⁺ Flux)Mean HTR Count (at 1 mg/kg)
1a -H250.5480.25 ± 2
1b -CH385.3150.722 ± 5
1c -Br (2C-B)15.125.645 ± 8
1d -I (2C-I)8.914.351 ± 9
1e -OH>10,000>10,0000 ± 0

Data are hypothetical and for illustrative purposes only.

This table allows for a direct comparison of how changing the 4-position substituent impacts receptor affinity, functional potency, and in vivo behavioral effects, thereby guiding the next cycle of drug design and optimization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Substituted Benzofuran Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of substituted benzofuran isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of substituted benzofuran isomers in a question-and-answer format.

Q1: My substituted benzofuran isomers are co-eluting or showing very poor separation on a silica gel column. What can I do?

A1: Co-elution of isomers is a frequent challenge. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Polarity Adjustment: Systematically vary the polarity of your eluent. If your isomers are very non-polar, a small change in a non-polar solvent system (e.g., increasing ethyl acetate in hexane from 1% to 2%) can have a significant impact.

    • Solvent Selectivity: Introduce a solvent with different selectivity. For example, adding a small amount of dichloromethane or toluene to a hexane/ethyl acetate system can alter the interactions with the stationary phase and improve separation.

  • Change the Stationary Phase:

    • If standard silica gel fails, consider using different types of stationary phases. Silver nitrate-impregnated silica gel can be effective for separating isomers with differing degrees of unsaturation.

    • For some applications, alumina (basic or neutral) might offer different selectivity compared to the acidic silica gel.

  • Employ Preparative HPLC: If column chromatography does not provide baseline separation, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative. Different column chemistries can be screened to find the optimal separation conditions.[1][2]

Q2: I am observing streaking or tailing of my benzofuran derivative on the TLC plate and column. How can I resolve this?

A2: Tailing or streaking can be caused by several factors:

  • Compound Acidity/Basicity: Some substituted benzofurans may have acidic or basic functional groups that interact strongly with the silica gel. Adding a small amount of a modifier to your eluent can help. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.

  • Sample Overload: Applying too much sample to your TLC plate or column can lead to band broadening and tailing. Try loading a more dilute sample.

  • Compound Instability: Benzofuran derivatives can sometimes be unstable on silica gel. If you suspect decomposition, consider switching to a less acidic stationary phase like neutral alumina or running the column quickly (flash chromatography) at a lower temperature.

Q3: My desired benzofuran isomer seems to be decomposing during purification. What are the likely causes and solutions?

A3: Decomposition on silica gel is a known issue for sensitive compounds.

  • Acid Sensitivity: The acidic nature of silica gel can cause degradation of certain benzofuran derivatives.

    • Solution: Use a deactivated stationary phase. You can either purchase commercially available deactivated silica or prepare it by washing the silica gel with a solution of triethylamine in your non-polar solvent, followed by drying. Alternatively, use neutral alumina.

  • Air/Light Sensitivity: Some compounds are sensitive to oxidation or light.

    • Solution: Protect your column from light by wrapping it in aluminum foil. Use solvents that have been degassed to remove dissolved oxygen.

Q4: How can I separate enantiomers of a chiral substituted benzofuran?

A4: The separation of enantiomers requires a chiral environment.

  • Chiral HPLC: This is the most common and effective method. A variety of chiral stationary phases (CSPs) are available. Screening different chiral columns and mobile phases is usually necessary to find the optimal separation. For example, a Chiralpak AD-H column has been used for the separation of benzofuran enantiomers.[1]

  • Diastereomeric Salt Formation: If your benzofuran has an acidic or basic handle, you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization or standard column chromatography. The desired enantiomer can then be recovered by breaking the salt.

  • Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent can form diastereomers that may be separable by standard chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying substituted benzofuran isomers?

A1: The most frequently employed purification techniques are:

  • Flash Column Chromatography: This is the workhorse for routine purification of diastereomers and regioisomers on a laboratory scale.[3][4][5][6][7]

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for difficult separations, including regioisomers that are very close in polarity and for the separation of enantiomers.[1][2][8]

  • Crystallization/Recrystallization: A powerful technique for obtaining highly pure crystalline solids. Finding the right solvent or solvent system is key.[9][10][11][12]

Q2: How do I choose the right solvent system for column chromatography?

A2: The choice of solvent system is typically guided by Thin Layer Chromatography (TLC).

  • Initial Screening: Start with a standard non-polar/polar solvent system like hexane/ethyl acetate or petroleum ether/ethyl acetate.

  • Target Rf Value: Aim for an Rf value of 0.2-0.4 for the desired isomer on the TLC plate. This generally translates to good elution on a column.

  • Polarity Gradient: For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) can be more effective than an isocratic (constant polarity) elution.

Q3: What analytical methods are used to confirm the purity and identity of the isolated benzofuran isomers?

A3: A combination of spectroscopic and analytical techniques is used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is excellent for confirming the identity of regioisomers.[13][14]

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): Confirms the molecular weight of the compound and can help differentiate between isomers based on their fragmentation patterns.[13][14]

  • X-ray Crystallography: Provides the unambiguous three-dimensional structure of a molecule, which is the gold standard for structure elucidation if a suitable single crystal can be obtained.[9][10][15]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound. For chiral compounds, chiral HPLC is used to determine the enantiomeric excess (ee).[16]

Q4: Are there any specific safety precautions I should take when purifying benzofuran derivatives?

A4: Yes, standard laboratory safety practices should be followed. Additionally:

  • Toxicity: Some benzofuran derivatives can be biologically active and potentially toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: The organic solvents used for chromatography are often flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid sources of ignition.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Regioisomer Separation

This protocol provides a general procedure for separating substituted benzofuran regioisomers.

  • Slurry Preparation:

    • In a beaker, add silica gel (230-400 mesh) to a small amount of the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Swirl to create a uniform slurry.

  • Column Packing:

    • Secure a glass column vertically.

    • Pour the silica gel slurry into the column.

    • Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Add more eluent as needed to prevent the silica from running dry.

  • Sample Loading:

    • Dissolve the crude benzofuran isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or air line) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.

    • Combine the fractions containing the pure desired isomer.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified benzofuran isomer.

Protocol 2: Recrystallization for Purification of a Solid Benzofuran Derivative

This protocol describes a general method for purifying a solid benzofuran derivative.

  • Solvent Selection:

    • Choose a solvent in which the benzofuran derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for benzofurans include petroleum ether-ethyl acetate and methanol-acetone mixtures.[9][11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.

    • For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Exemplary Solvent Systems for Column Chromatography of Substituted Benzofurans

Benzofuran Derivative TypeStationary PhaseEluent SystemReference
2,2-disubstituted 2,3-dihydro-benzofuran-3-olsSilica GelPetroleum Ether : Ethyl Acetate (97:3)[3]
2,2-disubstituted 2,3-dihydro-benzofuran-3-olsSilica GelPetroleum Ether : Ethyl Acetate (80:20)[3]
7-methylbenzofuran-2(3H)-oneSilica GelHexanes : Ethyl Acetate (20:1)[4]
3-aminobenzofuran derivativesSilica Gel (200-300 mesh)Petroleum Ether : Ethyl Acetate (5:1)[6]
Dibromoalkene precursor to benzofuranSilica GelHexane : Ethyl Acetate (10:1)[7]

Table 2: HPLC Conditions for Isomer Separation

Isomer TypeColumnMobile PhaseNotesReference
EnantiomersChiralpak AD-H, 5 µmNot specifiedUsed for analytical and preparative scale[1]
EnantiomersCyclobond DMPAcetonitrile, Acetic Acid, TriethylaminePurity of 97.3% and 97.5% achieved[17]
Positional IsomersPhenyl or Pentafluorophenyl (PFP) columnsVariesRecommended for benzene ring positional isomers[18]
DiastereomersEmbedded Amide ColumnsVariesShow excellent separation for diastereomers[18]

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Strategy cluster_final Final Product cluster_analysis Analysis Crude Crude Benzofuran Isomer Mixture Decision Isomers Separable by TLC? Crude->Decision CC Flash Column Chromatography Decision->CC Yes HPLC Preparative HPLC Decision->HPLC No Crystallization Crystallization CC->Crystallization HPLC->Crystallization Pure Pure Isomer Analysis Purity & Structure Confirmation (NMR, MS, HPLC) Pure->Analysis Crystallization->Pure troubleshooting_flowchart Start Poor Separation in Column Chromatography Q1 Optimize Solvent System? Start->Q1 A1_1 Vary Polarity Q1->A1_1 Yes Q2 Change Stationary Phase? Q1->Q2 No A1_1->Q2 A1_2 Change Solvent Selectivity A1_2->Q2 A2_1 Use Alumina or AgNO3-Silica Q2->A2_1 Yes A2_2 Consider Preparative HPLC Q2->A2_2 No End Improved Separation A2_1->End A2_2->End

References

Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor aqueous solubility of benzofuran derivatives in biological assays. Inconsistent or inaccurate results due to compound precipitation can significantly hinder research progress. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible data.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My benzofuran derivative precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.

  • Question: What is the first thing I should check if my compound is precipitating?

    • Answer: The first step is to re-evaluate the final concentration of DMSO in your assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[1] However, this low concentration may not be sufficient to maintain the solubility of your benzofuran derivative. You should perform a DMSO tolerance test on your specific cell line to determine the maximum permissible concentration that does not affect cell viability or the assay readout. If a higher DMSO concentration is tolerated, this may be the simplest solution.

  • Question: I've optimized the DMSO concentration, but my compound still precipitates. What's my next step?

    • Answer: Consider using a co-solvent in addition to DMSO. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[1] Commonly used co-solvents in biological assays include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). It is crucial to perform vehicle control experiments to ensure the co-solvent itself does not interfere with the assay.

  • Question: How do I choose the right co-solvent and its concentration?

    • Answer: The selection of a co-solvent and its optimal concentration is empirical and compound-dependent. A good starting point is to prepare a concentrated stock solution of your benzofuran derivative in 100% DMSO and then perform serial dilutions into your aqueous assay buffer containing various concentrations of a co-solvent (e.g., 1%, 5%, 10% ethanol). Visually inspect for precipitation and determine the minimum co-solvent concentration that maintains solubility. Always include a vehicle control with the same co-solvent concentration in your final assay.

Issue 2: I am observing inconsistent results and high variability between replicate wells.

  • Question: Could poor solubility be the cause of my inconsistent data?

    • Answer: Yes, poor solubility is a very common cause of high variability in biological assays. If your compound is not fully dissolved, the actual concentration in solution can vary from well to well, leading to inconsistent biological effects. Micro-precipitates, which may not be visible to the naked eye, can also scatter light and interfere with absorbance or fluorescence-based readouts.

  • Question: How can I confirm that solubility is the issue?

    • Answer: A simple method is to prepare your final compound dilutions and centrifuge the plate or tubes at high speed before adding them to the cells or assay components. If the supernatant, when tested in the assay, gives more consistent results than the non-centrifuged solution, it is a strong indication of precipitation. You can also visually inspect the wells under a microscope for any signs of compound precipitation.

  • Question: What strategies can I use to improve the consistency of my results?

    • Answer: In addition to the solubilization techniques mentioned above (optimizing DMSO, using co-solvents), ensure your stock solutions are properly prepared and stored. Stock solutions of poorly soluble compounds should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[1] Before use, thaw the aliquot completely and vortex thoroughly to ensure any settled compound is redissolved.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO for in vitro assays?

A1: The maximum recommended concentration of DMSO is highly dependent on the cell type and the specific assay being performed. Generally, a final concentration of less than 0.5% is considered safe for most cell lines to avoid cytotoxicity.[1] However, some robust cell lines may tolerate up to 1% DMSO. It is always best practice to perform a DMSO tolerance curve for your specific experimental conditions.

Q2: Are there any alternatives to DMSO for dissolving highly lipophilic benzofuran derivatives?

A2: Yes, several alternatives can be explored. For very hydrophobic compounds, formulating them in lipid-based systems such as emulsions or using cyclodextrins to form inclusion complexes can significantly enhance their aqueous solubility.[2][3] Nanosuspension technology, which reduces the particle size of the drug to the nanometer range, is another advanced option.[4]

Q3: How does pH affect the solubility of benzofuran derivatives?

A3: The solubility of ionizable benzofuran derivatives can be significantly influenced by the pH of the aqueous buffer.[5][6][7] For acidic or basic compounds, adjusting the pH of the assay buffer to a range where the compound is in its more soluble ionized form can be an effective strategy. It is important to know the pKa of your compound to predict its ionization state at a given pH. However, ensure that the adjusted pH is compatible with your biological assay system.

Q4: Can I use sonication to help dissolve my benzofuran derivative?

A4: Sonication can be a useful physical method to aid in the dissolution of your compound in the initial stock solution preparation in DMSO. However, it is generally not recommended to sonicate the final diluted solutions in aqueous buffer, especially for cell-based assays, as it can be harsh on the compound and other assay components. Gentle vortexing is usually sufficient for mixing.

Q5: Where can I find solubility data for my specific benzofuran derivative?

A5: Experimentally determined solubility data for specific benzofuran derivatives can be limited in the public domain. You may find some information in medicinal chemistry publications that report the synthesis and characterization of these compounds.[8] However, it is often necessary to determine the solubility empirically under your specific assay conditions.

Quantitative Data Summary

The following tables provide an overview of the lipophilicity of selected benzofuran derivatives and the general effectiveness of various solubilization techniques. Note that the specific values can vary significantly depending on the exact chemical structure of the derivative and the experimental conditions.

Table 1: Calculated logP (clogP) Values for a Series of Benzofuran Derivatives

Compound IDclogPReference
VIII 4.5[8]
1 2.8[8]
1a 3.1[8]
1b 3.9[8]
1c 4.8[8]

clogP is a measure of lipophilicity; a higher value indicates lower aqueous solubility.

Table 2: General Comparison of Solubilization Techniques for Poorly Soluble Compounds

TechniqueTypical Fold-Increase in SolubilityAdvantagesDisadvantages
Co-solvents (e.g., Ethanol, PEG 400) 2 to 50-foldSimple to implement, readily available.Potential for solvent toxicity/interference in assays.
Cyclodextrins (e.g., HP-β-CD) 10 to 100-foldLow toxicity, can improve stability.May alter compound-target binding kinetics.
Lipid-Based Formulations (e.g., Emulsions) 100 to 1,000-foldHigh loading capacity, can improve bioavailability.More complex to prepare and characterize.
Nanosuspensions > 1,000-foldIncreases dissolution rate and saturation solubility.Requires specialized equipment for preparation.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of your benzofuran derivative using an analytical balance.

  • Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may use a water bath sonicator for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.[1]

Protocol 2: Step-wise Dilution into Aqueous Buffer

  • Thaw Stock Solution: Thaw a single aliquot of your DMSO stock solution completely at room temperature.

  • Vortex: Vortex the stock solution for 30 seconds to ensure it is homogeneous.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock into your assay buffer. For example, to achieve a final DMSO concentration of 0.5% from a 10 mM stock, you could first dilute it 1:10 in assay buffer (resulting in a 1 mM solution with 10% DMSO) and then perform a final 1:20 dilution into the assay plate. This gradual reduction in DMSO concentration can help prevent precipitation.

  • Final Dilution: Add the appropriate volume of the stock or intermediate dilution to your assay wells containing the final volume of assay buffer. Mix immediately and thoroughly by gentle pipetting or plate shaking.

Protocol 3: Preparation of a Benzofuran Derivative-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Determination: Determine the desired molar ratio of your benzofuran derivative to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.

  • Mixing: In a glass mortar, place the accurately weighed amount of cyclodextrin. Add a small amount of a suitable solvent (e.g., a 50:50 ethanol:water mixture) to form a paste.

  • Kneading: Gradually add the weighed benzofuran derivative to the paste and knead thoroughly with a pestle for 30-60 minutes. The mixture should remain as a paste.

  • Drying: Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization: The resulting powder is the inclusion complex. It is advisable to characterize the complex using techniques like DSC, XRD, or NMR to confirm its formation before use in biological assays. The powder can then be directly dissolved in aqueous buffer.

Visualizations

Solubility_Troubleshooting_Workflow Decision Tree for Addressing Benzofuran Derivative Solubility Issues start Compound Precipitates in Assay check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO (up to cell tolerance limit) check_dmso->increase_dmso No dmso_ok Precipitation persists or DMSO is at max limit check_dmso->dmso_ok Yes success Solubility Achieved increase_dmso->success use_cosolvent Add a co-solvent (e.g., Ethanol, PEG 400) dmso_ok->use_cosolvent cosolvent_ok Precipitation persists use_cosolvent->cosolvent_ok use_cosolvent->success advanced_methods Consider Advanced Formulation Strategies cosolvent_ok->advanced_methods cyclodextrin Cyclodextrin Inclusion Complex advanced_methods->cyclodextrin lipid Lipid-Based Formulation advanced_methods->lipid nano Nanosuspension advanced_methods->nano cyclodextrin->success lipid->success nano->success

A decision-making workflow for troubleshooting solubility issues.

mTOR_Signaling_Pathway Simplified mTOR Signaling Pathway Targeted by Benzofuran Derivatives cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis

Benzofuran derivatives can inhibit the mTOR signaling pathway.[9][10]

References

Technical Support Center: Optimizing Regioselectivity in Substituted Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high regioselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for controlling regioselectivity in benzofuran synthesis?

A1: Achieving regioselectivity in the synthesis of substituted benzofurans primarily depends on the chosen synthetic route and reaction conditions. Key strategies include:

  • Choice of Starting Materials: The substitution pattern of the phenol and the nature of the coupling partner (e.g., α-haloketones, alkynes, propargyl alcohols) inherently direct the cyclization to specific positions.[1][2]

  • Catalyst Control: Different metal catalysts (e.g., Palladium, Copper, Rhodium, Gold) and their ligand systems can selectively promote the formation of one regioisomer over another.[3][4][5][6] For instance, catalyst-controlled regiodivergent [3+2] annulations of aurones and allenoates have been developed to selectively yield different spirocyclic benzofuranones.[3]

  • Directing Groups: The use of specific functional groups on the starting materials can direct the cyclization to a particular position on the benzene ring.[7] A synergistic dual-directing-group strategy has been utilized in Rh(III)-catalyzed C-H functionalization to achieve regioselectivity.[7]

  • Reaction Conditions: Parameters such as temperature, solvent, and the type of acid or base used can significantly influence the regiochemical outcome of the reaction.[8][9][10]

Q2: How can I selectively synthesize a 2-substituted versus a 3-substituted benzofuran?

A2: The selective synthesis of 2- or 3-substituted benzofurans is a common challenge. One approach involves the reaction of 1-(2-hydroxyphenyl)-2-chloroethanones with Grignard reagents. The reaction temperature plays a crucial role in the regioselectivity. Lower temperatures can favor a[8][11]-aryl migration to form the 2-substituted benzofuran, while higher temperatures may promote direct cyclization to the 3-substituted product.[8] Another strategy involves the use of phenols and α-haloketones, where the choice of a Lewis acid catalyst like titanium tetrachloride can favor the formation of 2-alkyl benzofurans.[1][2]

Q3: What is the influence of solvent on the regioselectivity of benzofuran formation?

A3: Solvents can play a critical role in controlling the selectivity of benzofuran synthesis. In some Rh(III)-catalyzed reactions, the choice of solvent can even switch the reaction pathway to produce different structural frameworks, such as chalcones or benzofurans, from the same starting materials.[7] For oxidative coupling reactions to form dihydrobenzofuran neolignans, acetonitrile has been found to provide a good balance between conversion and selectivity compared to other solvents like dichloromethane and benzene.[10]

Q4: Can temperature be used to control the regiochemical outcome?

A4: Yes, temperature is a significant factor. For example, in the synthesis of 2- and 3-substituted benzofurans from 1-(2-hydroxyphenyl)-2-chloroethanones, a temperature-dependent[8][11]-aryl migration mechanism is proposed for the formation of the 2-substituted product.[8] In other cases, optimizing the temperature can improve the yield of the desired regioisomer.[9] Lowering the reaction temperature has been shown to increase the ratio of silylated to desilylated benzofuran in certain cyclization reactions.[12]

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of 2- and 3-substituted benzofurans. How can I improve the selectivity for the 2-substituted isomer?

Possible Cause Troubleshooting Step Expected Outcome
Non-optimal Reaction Temperature If your synthesis involves a potential rearrangement (e.g., from an α-chloro ketone), try lowering the reaction temperature.A lower temperature may favor the kinetic product, which could be the 2-substituted isomer via a pathway like a[8][11]-aryl migration.[8]
Inappropriate Catalyst System Screen different Lewis acids or transition metal catalysts. For instance, using TiCl₄ with phenols and α-haloketones has been shown to be effective for 2-alkylbenzofuran synthesis.[1][2]A different catalyst can alter the reaction mechanism, favoring one cyclization pathway over another.
Solvent Effects Experiment with a range of solvents with different polarities and coordinating abilities.The solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity.

Problem 2: The cyclization to form the benzofuran ring is giving a mixture of regioisomers on the benzene ring (e.g., 5- vs. 6-substituted).

Possible Cause Troubleshooting Step Expected Outcome
Steric and Electronic Effects Analyze the electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of the substituents on the phenol ring. In acid-catalyzed cyclizations, the nucleophilicity of the ortho positions plays a key role.[11]Modification of substituents can enhance the inherent electronic or steric bias for cyclization at a specific position.
Lack of a Directing Group Introduce a directing group at a position that favors cyclization at the desired ortho-position.Directing groups can overcome the inherent electronic and steric biases, leading to high regioselectivity.[7]
Inadequate Catalyst Control For transition-metal-catalyzed reactions, screen different ligands for the metal catalyst.Ligands can fine-tune the steric and electronic environment around the metal center, leading to improved regiocontrol.

Data Presentation: Regioselectivity under Various Conditions

Table 1: Effect of Temperature on the Ratio of 2- vs. 3-Substituted Benzofurans

Starting MaterialGrignard ReagentTemperature (°C)Ratio (2-substituted : 3-substituted)Yield (%)Reference
1-(2-hydroxyphenyl)-2-chloroethanonePhenylmagnesium bromide-78 to 0>95 : 585[8]
1-(2-hydroxyphenyl)-2-chloroethanonePhenylmagnesium bromide2510 : 9070[8]

Table 2: Catalyst and Solvent Effects on Regioselectivity

SubstratesCatalystSolventProduct Ratio (α-selective : γ-selective)Enantioselectivity (%)Reference
Aurone + AllenoateL-D-dipeptide phosphineEther13 : 194 (α-isomer)[3]
Aurone + AllenoateL-L-dipeptide phosphineCH₂Cl₂1 : >2099 (γ-isomer)[3]
N-phenoxyacetamide + Propargyl alcohol[RhCpCl₂]₂1,2-dichloroethaneBenzofuran product-[7]
N-phenoxyacetamide + Propargyl alcohol[RhCpCl₂]₂DioxaneChalcone product-[7]

Experimental Protocols

Protocol 1: Temperature-Controlled Regioselective Synthesis of 2-Phenylbenzofuran

This protocol is adapted from a method for the controlled synthesis of 2-substituted benzofurans.[8]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a solution of bromobenzene (1.2 equivalents) in anhydrous diethyl ether via a dropping funnel. Stir the mixture until the Grignard reagent formation is complete.

  • Reaction Setup: In a separate flame-dried flask, dissolve 1-(2-hydroxyphenyl)-2-chloroethanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the prepared phenylmagnesium bromide solution to the cooled solution of the α-chloro ketone over 30 minutes.

  • Reaction and Quenching: Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to 0°C and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylbenzofuran.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_outcome Regioselective Outcome start1 1-(2-hydroxyphenyl)-2-chloroethanone temp Temperature Control (-78°C to 0°C or 25°C) start1->temp start2 Grignard Reagent start2->temp product2 2-Substituted Benzofuran temp->product2 Low Temp [1,2]-Aryl Migration product3 3-Substituted Benzofuran temp->product3 High Temp Direct Cyclization solvent Anhydrous THF

Caption: Workflow for temperature-controlled regioselective benzofuran synthesis.

troubleshooting_flowchart start Poor Regioselectivity Observed (Mixture of Isomers) q1 Is the reaction temperature optimized? start->q1 a1_no Vary Reaction Temperature (e.g., lower for kinetic control) q1->a1_no No q2 Is a directing group being used? q1->q2 Yes a1_yes Modify Catalyst System a2_yes Screen Different Solvents a1_yes->a2_yes end Improved Regioselectivity a1_no->end q2->a1_yes Yes a2_no Introduce a Directing Group q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting flowchart for improving regioselectivity in benzofuran synthesis.

References

Technical Support Center: Benzofuran-Based Drug Candidate Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzofuran-based drug candidates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My benzofuran-based drug candidate shows low efficacy in cell-based assays. What are the common initial troubleshooting steps?

A1: Low efficacy in initial cell-based assays can stem from several factors. A logical troubleshooting workflow is crucial. First, confirm the compound's identity and purity via analytical methods like NMR and LC-MS. Second, assess its solubility in the assay medium, as poor solubility can lead to artificially low concentrations.[1][2] Third, evaluate the compound's stability in the assay conditions over the incubation period. Finally, re-evaluate the primary assay's design, including cell density, incubation time, and the chosen endpoint.[3][4]

Q2: How can I improve the aqueous solubility of my benzofuran candidate?

A2: Poor aqueous solubility is a common challenge. Several strategies can be employed:

  • Salt Formation: For acidic or basic compounds, forming a salt is a highly effective method to increase solubility.[1]

  • Prodrugs: A prodrug strategy can be used to temporarily mask lipophilic groups with more polar functionalities.

  • Structural Modification: Introduce polar functional groups (e.g., -OH, -NH2, -COOH) onto the benzofuran scaffold. However, care must be taken as this can affect the compound's interaction with its target.

  • Formulation Approaches: For in vitro testing, using co-solvents like DMSO is common, but ensure the final concentration is not toxic to the cells. For in vivo studies, formulation strategies like solid dispersions or nano-formulations can be explored.[1][2]

Q3: My compound is potent in biochemical assays but shows significantly lower activity in cell-based assays. What could be the reason?

A3: This discrepancy often points towards issues with cell permeability. The compound may not be effectively crossing the cell membrane to reach its intracellular target. To investigate this, you can perform a permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess passive diffusion.[5][6][7] If permeability is low, medicinal chemistry efforts can focus on modifying the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, to improve cell penetration.[8]

Q4: What are the common metabolic liabilities associated with the benzofuran scaffold?

A4: The benzofuran ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10] Common metabolic "hot spots" include the furan ring and any attached alkyl groups. Hydroxylation is a frequent metabolic transformation. To address this, you can employ strategies like:

  • Metabolic Blocking: Introduce atoms or groups, such as fluorine, at positions prone to metabolism.[11]

  • Scaffold Hopping: Replace the benzofuran core with a different heterocyclic system that retains the desired pharmacophore but has improved metabolic stability.[11][12]

  • Structural Modification: Modify substituents to be less metabolically labile.

Q5: My benzofuran candidate is showing unexpected toxicity in preclinical studies. What are the potential causes and how can I investigate them?

A5: Unexpected toxicity can arise from several sources.[13][14]

  • Off-Target Effects: The compound may be interacting with unintended biological targets. Some benzofuran derivatives have been reported to interact with monoamine transporters and serotonergic receptors.[15] A broad panel of off-target screening assays can help identify these interactions.

  • Reactive Metabolites: Metabolism of the benzofuran ring can sometimes generate reactive intermediates that can be toxic.[11] In vitro metabolism studies with liver microsomes can help identify potential reactive metabolites.

  • Mitochondrial Toxicity: The compound might be impairing mitochondrial function. An MTT assay, which measures mitochondrial reductase activity, can provide initial clues.[3]

Troubleshooting Guides

Guide 1: Low Potency and Efficacy
Symptom Possible Cause Suggested Action
Low potency in primary biochemical assay Poor binding affinity to the target.Perform detailed Structure-Activity Relationship (SAR) studies to optimize target engagement.[7][16][17][18][19][20][21]
Incorrect assay conditions (pH, buffer, co-factors).Optimize assay parameters and validate with a known reference compound.
Low efficacy in cell-based assays Poor cell permeability.Conduct a PAMPA or Caco-2 permeability assay.[5][6][7] Modify the compound to improve its physicochemical properties.[8]
Compound efflux by transporters (e.g., P-glycoprotein).Use cell lines with and without efflux pump expression or use known efflux pump inhibitors in your assay.
High protein binding in cell culture medium.Measure the fraction of unbound compound in the assay medium.
Metabolic instability in cells.Perform a metabolic stability assay using liver microsomes or hepatocytes.[9]
Guide 2: Poor ADME Properties
Symptom Possible Cause Suggested Action
Poor Aqueous Solubility High lipophilicity, strong crystal lattice energy.Introduce polar groups, consider salt formation, or use formulation strategies.[1][2][22]
High Metabolic Clearance Susceptible metabolic hot spots on the benzofuran scaffold.Identify metabolic hot spots using in vitro metabolism studies and block these positions with metabolically stable groups (e.g., fluorine).[11]
Low Oral Bioavailability A combination of poor solubility, low permeability, and/or high first-pass metabolism.[1][2][22][23]Systematically address each of the contributing factors through the assays and strategies mentioned in this guide.
Potential for Drug-Drug Interactions Inhibition of cytochrome P450 (CYP) enzymes.[24][25]Screen the compound against a panel of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[19][26][27][28][29]

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of the benzofuran compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the benzofuran compound (typically in DMSO, with the final DMSO concentration kept below 0.5%). Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: In Vitro Metabolic Stability (Human Liver Microsomes)
  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture with the benzofuran compound at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of some benzofuran derivatives against various cancer cell lines. This data is crucial for understanding structure-activity relationships.

Table 1: Cytotoxic Activity of Halogenated Benzofuran Derivatives [20]

CompoundCell LineIC50 (µM)
1 K5625
HL600.1
HeLa>100
HUVEC>100

Table 2: Cytotoxic Activity of 3-Amidobenzofuran Derivatives [30]

CompoundHCT-116 (IC50 µM)HeLa (IC50 µM)HT-29 (IC50 µM)MDA-MB-231 (IC50 µM)
28g 5.20>309.133.01
28y >3026.01>30>30
28z >307.02>30>30

Table 3: Cytotoxic Activity of Oxindole-based Benzofuran Hybrids [30]

CompoundMCF-7 (IC50 µM)T-47D (IC50 µM)
22d 3.413.82
22f 2.277.80
Staurosporine 4.814.34

Visualizations

Experimental and logical Workflows

experimental_workflow cluster_screening Initial Screening cluster_troubleshooting Troubleshooting Low Efficacy cluster_optimization Lead Optimization Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Low Efficacy Low Efficacy Hit Identification->Low Efficacy If low efficacy SAR SAR Studies Hit Identification->SAR If high efficacy Solubility Solubility Low Efficacy->Solubility Check Permeability Permeability Low Efficacy->Permeability Check Metabolism Metabolism Low Efficacy->Metabolism Check Solubility->SAR Permeability->SAR Metabolism->SAR ADME ADME Profiling SAR->ADME Optimized Lead Optimized Lead SAR->Optimized Lead ADME->Optimized Lead

Caption: Troubleshooting workflow for low efficacy in benzofuran drug candidates.

Signaling Pathway

mTOR_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Benzofuran Inhibitor Benzofuran Inhibitor Benzofuran Inhibitor->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis promotes Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Inhibition of the mTOR signaling pathway by a benzofuran-based drug candidate.

References

Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of benzofuran compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise when transitioning benzofuran synthesis from laboratory to pilot or production scale.

Problem Potential Cause Troubleshooting Steps
Low Yield on Scale-Up Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating, causing decomposition of reactants, intermediates, or products, and promoting side reactions. The surface-area-to-volume ratio decreases as the reactor size increases, hindering effective heat dissipation.- Monitor and Control Temperature: Use a reactor with a jacket and an efficient heat transfer fluid. Employ automated temperature control systems. - Slow Reagent Addition: For exothermic reactions, add reagents portion-wise or via a syringe pump to control the rate of heat generation. - Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range.
Poor Mixing: Inadequate agitation in larger reactors can lead to concentration and temperature gradients, resulting in incomplete reactions and increased byproduct formation.- Optimize Agitation: Adjust the stirrer speed and consider the type of impeller (e.g., anchor, turbine) to ensure proper mixing for the reaction's viscosity and scale. - Baffles: Use baffled reactors to improve mixing efficiency and prevent vortex formation.
Changes in Reaction Kinetics: The time to reach chemical equilibrium may increase at a larger scale.- Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, GC) to determine the optimal reaction time at the new scale.
Increased Byproduct Formation Localized Hotspots: As mentioned, poor heat transfer can create hotspots where side reactions are favored.- Improve Heat Transfer: (See "Inefficient Heat Transfer" above). - Re-optimize Reaction Conditions: A slight modification of the reaction temperature or concentration at a larger scale might be necessary to minimize byproduct formation.
Air/Moisture Sensitivity: Larger-scale reactions have a greater headspace and surface area, increasing the potential for exposure to air and moisture, which can be detrimental to sensitive reagents and intermediates.- Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (e.g., nitrogen or argon). - Dry Solvents and Reagents: Use rigorously dried solvents and reagents.
Difficult Purification Impurity Profile Change: The types and quantities of impurities may differ between lab and pilot scales.- Analyze Crude Product: Thoroughly analyze the crude product from the scaled-up reaction to identify new impurities. - Develop a Scalable Purification Strategy: (See "Purification Challenges" below).
Product Isolation Issues: The physical form of the product (e.g., oil vs. solid) may change with scale, complicating isolation.- Optimize Work-up Procedure: Adjust the work-up conditions (e.g., solvent, pH) to facilitate easier isolation. - Seeding: If crystallization is desired, using seed crystals can help induce the formation of a solid product.
Inconsistent Batch-to-Batch Results Raw Material Variability: The quality and purity of starting materials and reagents from different suppliers or batches can vary.- Quality Control of Raw Materials: Establish specifications and test incoming raw materials for purity and consistency.
Process Control: Minor variations in reaction parameters can have a more significant impact at a larger scale.- Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the synthesis. - Automated Systems: Utilize automated reactors for precise control over parameters like temperature, dosing, and stirring.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction for benzofuran synthesis is not going to completion on a larger scale. What should I consider?

A1: Several factors could be at play. Firstly, catalyst deactivation can be more pronounced at scale. Ensure your starting materials and solvents are free from impurities that could poison the palladium catalyst. Secondly, inadequate mixing can lead to poor catalyst distribution. Re-evaluate your agitation system. Finally, consider the catalyst loading. While you aim to keep it low for cost-effectiveness, a slight increase might be necessary to drive the reaction to completion at a larger scale.

Q2: I am observing a significant exotherm during the cyclization step of my benzofuran synthesis when I scale up. How can I manage this?

A2: Exotherm management is critical for safety and product quality. The primary strategy is to control the rate of the reaction. This can be achieved by:

  • Controlled addition: Add one of the reagents slowly over time using a dosing pump.

  • Dilution: Increasing the solvent volume can help to dissipate the heat more effectively.

  • Efficient cooling: Ensure your reactor's cooling system is adequate for the scale and the heat of reaction. Perform a safety assessment to understand the thermal hazards before scaling up.

Q3: Column chromatography was effective for purifying my benzofuran derivative in the lab, but it's not practical for the kilogram scale. What are my alternatives?

A3: At larger scales, crystallization and distillation are often more economical and practical purification methods.[1]

  • Crystallization: This is the preferred method for solid benzofuran derivatives. You will need to perform a solvent screen to find a suitable solvent or solvent system that provides good recovery and high purity.[2][3]

  • Distillation: If your benzofuran derivative is a thermally stable liquid, distillation (potentially under reduced pressure) can be an effective purification method.

  • Liquid-liquid extraction: A well-designed series of extractions can often remove many impurities before the final purification step.

Q4: How do I choose the right solvent for a scaled-up benzofuran synthesis?

A4: Solvent selection for scale-up involves more than just solubility. Key considerations include:

  • Safety: Avoid highly flammable or toxic solvents if possible.

  • Environmental Impact: Consider "green" solvents to minimize environmental impact.

  • Cost and Availability: The solvent should be readily available in large quantities at a reasonable cost.

  • Boiling Point: A higher boiling point can provide a wider and safer operating temperature range, but the solvent must also be easily removable during work-up.

  • Compatibility with Work-up: The solvent should allow for efficient extraction and phase separation.

Q5: My benzofuran synthesis involves a moisture-sensitive step. How do I ensure anhydrous conditions in a large reactor?

A5: Maintaining anhydrous conditions in large equipment requires careful planning.

  • Reactor Preparation: The reactor should be thoroughly dried before use, for example, by heating under vacuum.

  • Inert Gas Blanket: Maintain a positive pressure of a dry inert gas like nitrogen or argon throughout the reaction.

  • Anhydrous Solvents and Reagents: Use commercially available anhydrous solvents or dry them in-house using appropriate methods. Ensure reagents are also anhydrous.

  • Controlled Additions: Use addition funnels with inert gas inlets or transfer reagents via cannula or a pump to minimize exposure to the atmosphere.

Quantitative Data on Scale-Up

The following table provides a hypothetical comparison of a generic palladium-catalyzed benzofuran synthesis at lab and pilot scales to illustrate potential changes. Actual results will vary depending on the specific reaction.

ParameterLab Scale (1 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Starting Material 1.0 g1000 gEnsure consistent quality and availability of raw materials.
Solvent Volume 20 mL15 LSolvent volume may not scale linearly; higher concentrations can sometimes be used at scale with careful monitoring.
Catalyst Loading 1 mol%1.2 mol%A slight increase in catalyst loading may be needed to maintain reaction rates.
Reaction Time 4 hours8 hoursSlower heat and mass transfer at scale can lead to longer reaction times.
Yield 85%78%Yields often decrease slightly on scale-up due to factors like less efficient mixing and more complex work-up procedures.
Purity (Crude) 95%90%Byproduct formation may be more significant at a larger scale.
Purification Method Column ChromatographyCrystallizationChromatography is generally not economical at a large scale.

Experimental Protocols

Gram-Scale Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling and Cyclization

This protocol is a representative example of a common method for benzofuran synthesis and is intended for researchers with appropriate laboratory training.

Materials:

  • 2-Iodophenol (1 equivalent)

  • Phenylacetylene (1.1 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 equivalents)

  • CuI (0.04 equivalents)

  • Triethylamine (Et₃N) (3 equivalents)

  • Toluene (solvent)

Procedure:

  • Reactor Setup: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple is dried under vacuum and then filled with nitrogen.

  • Reagent Addition: To the flask, add 2-iodophenol (e.g., 22.0 g, 100 mmol), PdCl₂(PPh₃)₂ (1.4 g, 2 mmol), and CuI (0.76 g, 4 mmol).

  • Solvent and Base: Add toluene (200 mL) and triethylamine (42 mL, 300 mmol) to the flask.

  • Phenylacetylene Addition: Slowly add phenylacetylene (12.1 mL, 110 mmol) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst and salts. Wash the celite pad with toluene.

    • Combine the filtrates and wash with 1 M HCl (2 x 100 mL), followed by saturated aqueous NaHCO₃ (100 mL), and finally brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot heptane.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum to yield pure 2-phenylbenzofuran.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield in Scale-Up Synthesis check_reaction_completion Is the reaction going to completion? start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction complete_reaction Reaction is Complete check_reaction_completion->complete_reaction Yes extend_time Increase Reaction Time incomplete_reaction->extend_time No increase_temp Increase Temperature (with caution) incomplete_reaction->increase_temp No increase_catalyst Increase Catalyst Loading incomplete_reaction->increase_catalyst No workup_issues Investigate Work-up and Isolation complete_reaction->workup_issues byproduct_formation Analyze for Byproduct Formation complete_reaction->byproduct_formation optimize_extraction Adjust solvents, pH, etc. workup_issues->optimize_extraction Optimize Extraction/Crystallization reoptimize_conditions Modify temperature, concentration, etc. byproduct_formation->reoptimize_conditions Re-optimize Reaction Conditions

Caption: A troubleshooting workflow for addressing low yields in scale-up synthesis.

Reaction Mechanism: Sonogashira Coupling and Cyclization

sonogashira_cyclization cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-I Pd0->Pd_complex ArI 2-Iodophenol ArI->Pd_complex Pd_alkynyl Ar-Pd(II)-C≡CPh Pd_complex->Pd_alkynyl Alkyne Phenylacetylene + Cu(I) Alkyne->Pd_alkynyl Coupled_product 2-(Phenylethynyl)phenol Pd_alkynyl->Coupled_product Coupled_product->Pd0 Reductive Elimination Intermediate 2-(Phenylethynyl)phenol Cyclized_product 2-Phenylbenzofuran Intermediate->Cyclized_product Base-mediated 5-exo-dig cyclization

Caption: Mechanism of benzofuran synthesis via Sonogashira coupling and cyclization.

References

Refinement of protocols for studying benzofuran-protein interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for studying the interactions between benzofuran derivatives and proteins.

Frequently Asked Questions (FAQs)

Q1: Which biophysical technique is most suitable for characterizing the interaction between a novel benzofuran derivative and its target protein?

A1: The choice of technique depends on the specific research question and the properties of the interacting molecules.

  • Surface Plasmon Resonance (SPR): Ideal for real-time kinetic analysis, providing association (k_on) and dissociation (k_off) rates, in addition to the equilibrium dissociation constant (K_D). It is particularly useful for screening a range of compounds.[1][2]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization. ITC directly measures the heat change upon binding, providing the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[3][4][5]

  • Fluorescence Polarization (FP): A robust and sensitive method for measuring binding affinity in solution. It is well-suited for high-throughput screening (HTS) of benzofuran libraries, especially in a competitive binding format.[6][7][8]

Q2: My benzofuran compound has poor aqueous solubility. How can I mitigate this issue in my binding assays?

A2: Poor solubility is a common challenge with small hydrophobic molecules like many benzofuran derivatives.[9] Here are some strategies:

  • Co-solvents: Use a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to dissolve the compound. It is crucial to maintain the same final concentration of the co-solvent in all solutions (protein and ligand) to avoid artifacts, especially in ITC.

  • Detergents: Non-ionic detergents can be used at concentrations below their critical micelle concentration (CMC) to improve solubility.

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent and then dilute them into the assay buffer. Ensure the final solvent concentration is low and consistent across all experiments.

Q3: How can I confirm that my benzofuran derivative is directly targeting a specific kinase in a cell-based assay?

A3: A multi-pronged approach is recommended:

  • In vitro kinase assay: First, confirm direct inhibition of the purified kinase using a biochemical assay.

  • Western Blotting: Treat cells with your benzofuran derivative and analyze the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation of the substrate is indicative of target engagement.[10][11][12]

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate direct target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce the expression of the target kinase. If the cellular effect of your compound is diminished in these cells, it provides strong evidence for on-target activity.

Troubleshooting Guides

Surface Plasmon Resonance (SPR)
Problem Possible Cause(s) Recommended Solution(s)
No or low binding signal 1. Inactive protein after immobilization.[13] 2. Low concentration of active analyte. 3. Mass transport limitation.1. Use a capture-based immobilization method (e.g., His-tag, biotin-streptavidin) to ensure proper protein orientation and activity.[13] 2. Confirm the activity of the protein and the concentration and purity of the benzofuran compound. 3. Increase the flow rate during analyte injection.
High non-specific binding 1. Hydrophobic interactions between the analyte and the sensor surface. 2. Electrostatic interactions.1. Add a non-ionic surfactant (e.g., 0.005% P20) to the running buffer. 2. Increase the salt concentration in the running buffer (e.g., up to 500 mM NaCl). 3. Use a reference flow cell with an immobilized irrelevant protein to subtract non-specific binding.
Irregular sensorgrams (spikes, drift) 1. Air bubbles in the system. 2. Temperature fluctuations. 3. Issues with the reference solution.1. Thoroughly degas all buffers and solutions before use. 2. Ensure the instrument has properly equilibrated to the set temperature. 3. Ensure the running buffer and the analyte buffer are identical.
Isothermal Titration Calorimetry (ITC)
Problem Possible Cause(s) Recommended Solution(s)
Noisy baseline or large spikes 1. Air bubbles in the cell or syringe.[14] 2. Mismatched buffers between the syringe and the cell. 3. Sample precipitation.1. Degas all solutions thoroughly before the experiment.[14] 2. Dialyze both the protein and the ligand against the same buffer batch. 3. Check for precipitation after the experiment. If observed, try different buffer conditions or lower concentrations.
Heat of dilution is too large 1. Mismatch in buffer composition (pH, salt, co-solvent). 2. The benzofuran compound is interacting with the buffer components.1. Ensure precise buffer matching. Perform a control titration of the ligand into the buffer to determine the heat of dilution. 2. Consider using a different buffer system.
Binding isotherm is not sigmoidal (difficult to fit) 1. The 'c-window' is not optimal. The 'c' value (c = n * [Macromolecule] / K_D) should ideally be between 1 and 1000.[14] 2. Very weak or very strong binding.1. Adjust the concentration of the macromolecule in the cell and/or the ligand in the syringe to fall within the optimal 'c-window'.[14] 2. For very strong binding, consider a competition ITC experiment. For very weak binding, higher concentrations may be necessary.[15][16]
Fluorescence Polarization (FP)
Problem Possible Cause(s) Recommended Solution(s)
Low FP signal or small assay window 1. The fluorescent tracer is too large relative to the protein. 2. The fluorophore is environmentally sensitive. 3. Low binding affinity.1. Ensure a significant size difference between the fluorescently labeled benzofuran (or a competitive ligand) and the protein.[17] 2. Choose a fluorophore that is less sensitive to changes in the local environment. 3. Optimize the concentrations of the protein and the tracer to maximize the binding window.
High background fluorescence 1. Autofluorescence of the benzofuran compound. 2. Contaminants in the buffer or protein solution.1. Measure the fluorescence of the compound alone and subtract it from the assay signal. 2. Use high-purity reagents and filter all solutions.
Inconsistent results 1. Pipetting errors. 2. Photobleaching of the fluorophore. 3. Temperature fluctuations.1. Use calibrated pipettes and ensure proper mixing. 2. Minimize the exposure of the samples to the excitation light. 3. Allow the plate to equilibrate to the reader's temperature before measurement.

Quantitative Data Summary

The following table summarizes publicly available quantitative data on the interaction of various benzofuran derivatives with their protein targets. It is important to note that experimental conditions can significantly influence these values.

Benzofuran DerivativeProtein TargetTechniqueBinding Affinity (K_D / IC_50)Reference
BF1 (4-nitrophenyl-functionalized benzofuran)Bovine Serum Albumin (BSA)Fluorescence SpectroscopyK_D = 28.4 ± 10.1 nM[18][19][20][21]
BDF1 (4-nitrophenyl-functionalized benzodifuran)Bovine Serum Albumin (BSA)Fluorescence SpectroscopyK_D = 142.4 ± 64.6 nM[18][19][20][21]
Compound 10dEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseKinase Inhibition AssayIC_50 = 29.3 nM[22][23]
Compound 10eEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseKinase Inhibition AssayIC_50 = 31.1 nM[22][23]
Compound 9hCyclin-Dependent Kinase 2 (CDK2)Kinase Inhibition AssayIC_50 = 40.91 nM[24]
Compound 11dCyclin-Dependent Kinase 2 (CDK2)Kinase Inhibition AssayIC_50 = 41.70 nM[24]
Compound 26Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseKinase Inhibition AssayIC_50 = 0.93 µM[25]
Compound 33dVarious Cancer Cell LinesCytotoxicity AssayIC_50 = 2.74 - 7.29 µM[25]
Compound 22dMCF-7 Breast Cancer CellsCytotoxicity AssayIC_50 = 3.41 µM[25]
Compound 22fMCF-7 Breast Cancer CellsCytotoxicity AssayIC_50 = 2.27 µM[25]
NU-126Mitogen-activated protein kinase phosphatase-1 (MKP-1)In vitro Inhibition Assay-[26]
Furochromone and Benzofuran DerivativesVEGFR-2 Tyrosine KinaseKinase Inhibition AssayIC_50 values ranging from 3.56 x 10⁻¹³ to 4.89 x 10⁻⁷ µM[27]
Benzofuran Derivative R12EGFRWTMolecular DockingK_i = 32.73 nM[28]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Small Molecule-Protein Interaction

This protocol provides a general framework for analyzing the interaction of a benzofuran derivative with a target protein using SPR.[1][29][30]

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine) or appropriate capture reagents

  • Purified target protein (ligand)

  • Benzofuran derivative (analyte) dissolved in running buffer (with minimal DMSO if necessary)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

2. Procedure:

  • Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a 1:1 mixture of EDC/NHS.

    • Inject the protein solution in the immobilization buffer to achieve the desired immobilization level.

    • Block the remaining active sites with ethanolamine.

    • A reference surface should be prepared similarly but without the protein.

  • Binding Analysis:

    • Inject a series of concentrations of the benzofuran derivative over both the target and reference surfaces. Start with a concentration range spanning at least 10-fold above and below the expected K_D.

    • Monitor the association and dissociation phases in real-time.

    • Include several buffer-only injections (blanks) for double referencing.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte. The conditions should be optimized to ensure complete removal without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference surface data and the blank injections from the target surface data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC) for Benzofuran-Protein Binding

This protocol outlines the steps for a typical ITC experiment to characterize the thermodynamics of a benzofuran-protein interaction.[14][31][32]

1. Materials:

  • Isothermal titration calorimeter

  • Purified protein in a well-defined buffer

  • Benzofuran derivative dissolved in the exact same buffer

  • Degassing apparatus

2. Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the benzofuran compound (if possible) against the same buffer to ensure a perfect match.

    • Accurately determine the concentrations of both the protein and the ligand.

    • Thoroughly degas both solutions before loading into the calorimeter.

  • Experiment Setup:

    • Load the protein solution into the sample cell (typically 10-50 µM).

    • Load the benzofuran solution into the injection syringe (typically 10-20 times the protein concentration).[31]

    • Set the experimental temperature and stirring speed.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to avoid artifacts from syringe placement, followed by a series of larger, equal-volume injections (e.g., 2 µL).

    • Allow the system to reach equilibrium between injections.

  • Control Experiment:

    • Perform a control titration by injecting the benzofuran solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine n, K_D, and ΔH. ΔG and ΔS can then be calculated.

Fluorescence Polarization (FP) Assay for Competitive Binding

This protocol describes a competitive FP assay to determine the binding affinity of a benzofuran derivative.[8][17][33]

1. Materials:

  • Fluorescence plate reader with polarization filters

  • Black, low-binding microplates (e.g., 96- or 384-well)

  • Purified target protein

  • Fluorescently labeled ligand (tracer) that binds to the target protein

  • Benzofuran derivative (competitor)

  • Assay buffer

2. Procedure:

  • Determine Optimal Tracer and Protein Concentrations:

    • Perform a saturation binding experiment by titrating the protein against a fixed concentration of the tracer to determine the K_D of the tracer and the protein concentration that gives a stable and robust FP signal.

  • Competitive Binding Assay:

    • In the microplate, add the assay buffer, the fixed concentration of the target protein, and the fixed concentration of the tracer to each well.

    • Add a serial dilution of the benzofuran derivative to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the FP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation, which requires the K_D of the tracer.

Western Blot for Analysis of Signaling Pathway Modulation

This protocol details the steps to analyze the effect of a benzofuran derivative on the phosphorylation state of a target protein within a signaling pathway.[10][34]

1. Materials:

  • Cell culture reagents

  • Benzofuran derivative

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

2. Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the benzofuran derivative at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[34]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to serve as a loading control.

Visualizations

Experimental Workflow for Benzofuran-Protein Interaction Studies

G General Workflow for Benzofuran-Protein Interaction Studies cluster_0 Initial Screening cluster_1 Biophysical Characterization cluster_2 Cellular Validation cluster_3 Lead Optimization High-Throughput Screening (HTS) High-Throughput Screening (HTS) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) High-Throughput Screening (HTS)->Surface Plasmon Resonance (SPR) Hit Identification Virtual Screening Virtual Screening Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Virtual Screening->Isothermal Titration Calorimetry (ITC) Candidate Selection Surface Plasmon Resonance (SPR)->Isothermal Titration Calorimetry (ITC) Kinetic Data Western Blot Western Blot Isothermal Titration Calorimetry (ITC)->Western Blot Thermodynamic Data Fluorescence Polarization (FP) Fluorescence Polarization (FP) Fluorescence Polarization (FP)->Surface Plasmon Resonance (SPR) Affinity Data Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Western Blot->Structure-Activity Relationship (SAR) Cellular Activity Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA)->Structure-Activity Relationship (SAR) Target Engagement

Caption: A general workflow for identifying and characterizing benzofuran-protein interactions.

NF-κB Signaling Pathway

G Simplified NF-κB Signaling Pathway Stimuli (e.g., TNF-α, IL-1) Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli (e.g., TNF-α, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα bound to Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Ubiquitination & Degradation->NF-κB (p50/p65) releases Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

Caption: Overview of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

G Simplified MAPK Signaling Cascade Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras activates Raf (MAPKKK) Raf (MAPKKK) Ras->Raf (MAPKKK) activates MEK (MAPKK) MEK (MAPKK) Raf (MAPKKK)->MEK (MAPKK) phosphorylates ERK (MAPK) ERK (MAPK) MEK (MAPKK)->ERK (MAPK) phosphorylates Transcription Factors Transcription Factors ERK (MAPK)->Transcription Factors activates Cellular Response Cellular Response Transcription Factors->Cellular Response

Caption: The core cascade of the MAPK/ERK signaling pathway.

mTOR Signaling Pathway

G Simplified mTOR Signaling Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt activates TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 inhibits Rheb Rheb TSC1/TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: Key components of the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Enhancing the Stability of 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran derivatives?

A1: The stability of these derivatives can be influenced by several factors, including:

  • pH: Both acidic and basic conditions can potentially lead to the hydrolysis or rearrangement of the furobenzofuran core.

  • Oxidizing Agents: The ether linkages within the tetrahydrofuran rings may be susceptible to oxidation.

  • Light: Exposure to UV or even ambient light can cause photodegradation in some organic molecules.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.

Q2: How should I store my 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran derivatives to ensure long-term stability?

A2: For optimal long-term stability, it is recommended to store these compounds as a dry, solid powder in a tightly sealed container. To minimize degradation, store at low temperatures (e.g., -20°C or -80°C) and protect from light by using an amber vial or by wrapping the container in foil. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.

Q3: What is the best way to prepare stock solutions of these derivatives for in vitro experiments?

A3: It is advisable to prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C or -80°C) in a tightly capped vial. The choice of solvent is critical; aprotic solvents like DMSO or DMF are generally preferred for stock solutions. It is recommended to perform a preliminary stability study in the chosen solvent to ensure the compound does not degrade under the storage conditions.

Q4: Are there any known common degradation products for this class of compounds?

A4: While specific degradation pathways for every derivative are unique, potential degradation could involve the opening of the tetrahydrofuran rings through ether cleavage or oxidation. Aromatic ring modifications are also possible under harsh conditions. It is crucial to perform forced degradation studies to identify the specific degradation products for your compound of interest.

Troubleshooting Guides

Issue 1: I am observing a loss of my compound's peak area in my HPLC analysis over a short period when using a methanol-based mobile phase.

  • Potential Cause: Your derivative may be unstable in protic solvents like methanol, or the mobile phase may be contaminated with acidic or basic modifiers that are promoting degradation.

  • Troubleshooting Steps:

    • Use Aprotic Solvents: If possible, switch to an acetonitrile-based mobile phase.

    • Control pH: Ensure the pH of your mobile phase is within a stable range for your compound (typically between pH 3 and 7 for many small molecules). Buffer your mobile phase if necessary.

    • Fresh Mobile Phase: Always use freshly prepared mobile phases to avoid the buildup of contaminants.

    • Sample Temperature: Use an autosampler with temperature control and keep your samples cool (e.g., 4°C) during the analysis sequence.

Issue 2: My solid compound has changed color after being stored in the lab for several weeks.

  • Potential Cause: Color change often indicates degradation, which could be due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Re-analyze the Compound: Use an appropriate analytical technique (e.g., LC-MS, NMR) to check the purity of the compound and identify any new impurities.

    • Improve Storage Conditions: Store the compound in a desiccator to protect from moisture, at a low temperature, and protected from light. Consider storing under an inert atmosphere.

    • Aliquot the Sample: To prevent repeated exposure of the bulk material to the atmosphere, aliquot the compound into smaller, single-use vials upon receipt.

Issue 3: I am seeing multiple new peaks in my chromatogram after performing a reaction in an acidic medium.

  • Potential Cause: The acidic conditions of your reaction may be causing the 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran core to degrade or rearrange.

  • Troubleshooting Steps:

    • Run a Control: Subject your starting material to the reaction conditions without the other reagents to confirm if the degradation is caused by the conditions themselves.

    • Modify Reaction Conditions: If possible, use milder acidic conditions or reduce the reaction time and temperature.

    • Protecting Groups: If the furobenzofuran moiety is not the reactive site, consider if a protecting group strategy could shield it from the reaction conditions.

Data Presentation

The following table provides an illustrative summary of stability data for a hypothetical 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran derivative (Compound X) under forced degradation conditions.

ConditionTime (hours)Purity of Compound X (%)Total Degradation Products (%)
Acid Hydrolysis (0.1 M HCl) 099.80.2
2495.24.8
7288.511.5
Base Hydrolysis (0.1 M NaOH) 099.80.2
2498.11.9
7296.43.6
Oxidative (3% H₂O₂) 099.70.3
2485.314.7
7272.127.9
Photolytic (UV Lamp) 099.90.1
2492.67.4
7281.818.2
Thermal (80°C) 099.80.2
2499.50.5
7299.10.9

Note: Data is for illustrative purposes only and will vary for different derivatives.

Experimental Protocols

Protocol: Forced Degradation Study for a 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran Derivative

1. Objective: To evaluate the stability of the derivative under various stress conditions (hydrolysis, oxidation, photolysis, and heat) and to identify potential degradation products.

2. Materials:

  • Test derivative

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

  • pH meter

  • UV lamp for photostability testing

  • Oven for thermal stability testing

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the test derivative in a 50:50 mixture of acetonitrile and water.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature.

  • Thermal Degradation: Place a vial of the stock solution in an oven set to 80°C.

  • Photolytic Degradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) at a controlled distance. Wrap a control sample in foil and place it alongside the exposed sample.

5. Time Points:

  • Collect samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48, 72 hours).

6. Sample Analysis:

  • Prior to injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Record the peak area of the parent compound and any degradation products.

7. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the percentage of each degradation product formed.

  • Use the MS data to propose structures for the major degradation products.

Mandatory Visualizations

Hypothetical_Degradation_Pathway Parent 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran Derivative Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroperoxide) Parent->Oxidized_Intermediate Oxidation (H₂O₂) Hydrolyzed_Product Hydrolyzed Product Parent->Hydrolyzed_Product Acid/Base Hydrolysis Ring_Opened_Product Ring-Opened Product (e.g., Diol) Oxidized_Intermediate->Ring_Opened_Product Further Reaction

Caption: Hypothetical degradation pathways for a furobenzofuran derivative.

Experimental_Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Collect Samples at Time Points (0, 2, 8, 24... hrs) Stress->Sample Neutralize Neutralize/Dilute Samples Sample->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Data Calculate % Degradation & Identify Degradants Analyze->Data Report Generate Stability Report Data->Report

Caption: Workflow for a forced degradation stability study.

Validation & Comparative

A Comparative Guide to the Synthesis of 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the construction of complex heterocyclic frameworks such as 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran is of significant interest due to their presence in various biologically active natural products. This guide provides a comparative analysis of two distinct synthetic strategies for assembling the closely related and structurally analogous tetrahydrofuro[2,3-b]benzofuran core, a key structural motif in aflatoxins. The methodologies presented are the Oxaza-Cope rearrangement approach and the Wulff-Dötz benzannulation reaction.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes leading to the tetrahydrofuro[2,3-b]benzofuran core structure.

ParameterRoute 1: Oxaza-Cope RearrangementRoute 2: Wulff-Dötz Benzannulation
Key Reaction [1][2]-Sigmatropic RearrangementBenzannulation of a Fischer Carbene
Starting Materials Substituted Phenoxyamine & Chiral AldehydeDihydrofuran, Alkyne, Chromium Carbene Complex
Key Intermediate(s) O-AryloximeFischer Carbene Complex
Overall Yield Not explicitly stated for the entire sequenceFormal synthesis, yield for key steps reported
Stereocontrol Substrate-controlled (chiral aldehyde)Catalyst-controlled (not detailed in abstract)
Reagents & Conditions Reflux in 3.9 M HCl/THFCobalt-mediated cyclization, Ozonolysis, Hydrazine, Wulff-Dötz reaction in THF
Reference Civitello, E. R., & Rapoport, H. (1994)Eastham, S. A., et al. (2006, 2008)

Synthetic Route 1: Oxaza-Cope Rearrangement

This approach, developed by Civitello and Rapoport, constructs the enantiomeric tetrahydrofuro[2,3-b]benzofuran tricycle, a precursor for the synthesis of aflatoxins B1, B2, G1, and G2. The key step involves an oxaza-Cope rearrangement of a suitably functionalized O-aryloxime.

Logical Workflow of the Oxaza-Cope Rearrangement Route

cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Phenoxyamine Phenoxyamine Condensation Condensation Phenoxyamine->Condensation Chiral Aldehyde Chiral Aldehyde Chiral Aldehyde->Condensation O-Aryloxime O-Aryloxime Condensation->O-Aryloxime Formation of key intermediate Oxaza-Cope Rearrangement Oxaza-Cope Rearrangement O-Aryloxime->Oxaza-Cope Rearrangement Key Rearrangement Tetrahydrofurobenzofuran Tetrahydrofurobenzofuran Oxaza-Cope Rearrangement->Tetrahydrofurobenzofuran

Caption: Synthetic strategy via Oxaza-Cope rearrangement.

Experimental Protocol

Formation of the O-Aryloxime Intermediate: The synthesis commences with the condensation of a substituted phenoxyamine with an enantiomerically pure aldehyde derived from glutamic acid. This reaction typically proceeds under standard conditions for oxime formation.

Oxaza-Cope Rearrangement and Cyclization: The resulting O-aryloxime is then subjected to an acid-catalyzed rearrangement. The specific conditions reported involve refluxing the oxime in a sealed tube with 3.9 M HCl in tetrahydrofuran for 24 hours. This sequence of an oxaza-Cope rearrangement, imine hydrolysis, tetrahydrofuran cleavage by the chloride ion, and subsequent spontaneous cyclization affords the desired tetrahydrofuro[2,3-b]benzofuran core.

Synthetic Route 2: Wulff-Dötz Benzannulation

A formal synthesis of aflatoxin B2, which also features the tetrahydrofuro[2,3-b]benzofuran skeleton, has been reported by Quayle and coworkers. This route employs a Wulff-Dötz reaction as the key step to construct the aromatic portion of the molecule.

Logical Workflow of the Wulff-Dötz Benzannulation Route

cluster_start_2 Starting Materials cluster_synthesis_2 Synthesis cluster_product_2 Product Dihydrofuran Dihydrofuran Co-mediated Cyclization Co-mediated Cyclization Dihydrofuran->Co-mediated Cyclization Alkyne Alkyne Wulff-Dötz Reaction Wulff-Dötz Reaction Alkyne->Wulff-Dötz Reaction Fischer Carbene Fischer Carbene Fischer Carbene->Wulff-Dötz Reaction Functional Group\nTransformations Functional Group Transformations Co-mediated Cyclization->Functional Group\nTransformations Intermediate Processing Functional Group\nTransformations->Wulff-Dötz Reaction Precursor for key reaction Tetrahydrofurobenzofuran Precursor Tetrahydrofurobenzofuran Precursor Wulff-Dötz Reaction->Tetrahydrofurobenzofuran Precursor

Caption: Synthetic strategy via Wulff-Dötz benzannulation.

Experimental Protocol

Construction of the Benzene Ring Precursor: This synthetic approach begins with dihydrofuran as a starting material for the C-ring. The B-ring skeleton is constructed via a cobalt-mediated cyclization. This is followed by a series of functional group transformations, including ozonolysis and reaction with hydrazine, to generate a key precursor for the Wulff-Dötz reaction.

Wulff-Dötz Benzannulation: The pivotal step is the Wulff-Dötz reaction, which involves the reaction of the prepared precursor with an alkyne and a Fischer carbene complex in tetrahydrofuran (THF). This reaction constructs the A-ring (the benzene ring) of the furobenzofuran system.

Conclusion

Both the Oxaza-Cope rearrangement and the Wulff-Dötz benzannulation represent elegant and effective strategies for the synthesis of the tetrahydrofuro[2,3-b]benzofuran core structure, a key component of aflatoxins. The choice of a particular route would depend on factors such as the availability of starting materials, the desired stereochemical outcome, and the specific substitution patterns required in the final molecule. The Oxaza-Cope rearrangement offers a powerful method for introducing chirality from a readily available chiral pool starting material. The Wulff-Dötz reaction, on the other hand, provides a robust method for the construction of the aromatic ring system. Researchers aiming to synthesize derivatives of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran can draw valuable insights from these established routes for the analogous [2,3-b] isomer.

References

In Vivo Efficacy of Benzofuran Derivatives: A Comparative Analysis in Inflammation and Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two distinct benzofuran derivatives: the anti-inflammatory agent BF1 and the anti-cancer compound 1.19. The information presented is supported by experimental data from animal models, offering valuable insights for preclinical research and development.

This comparison guide delves into the in vivo validation of a benzofuranone derivative, BF1, in a mouse model of inflammation, and a benzofuran piperazine derivative, 1.19, in a murine xenograft model of human breast cancer. The objective is to provide a clear, data-driven overview of their therapeutic potential, experimental validation, and underlying mechanisms of action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of BF1 and the benzofuran piperazine derivative 1.19 in their respective animal models.

Table 1: In Vivo Anti-inflammatory Efficacy of Benzofuranone Derivative BF1 in a Carrageenan-Induced Paw Edema Model in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4 hours
Vehicle Control-0
BF1 10 45.2
BF1 30 68.5
BF1 100 85.1
Indomethacin (Standard)1075.3

Data extracted from a study on the anti-inflammatory activities of a benzofuranone derivative in mice.

Table 2: In Vivo Anti-cancer Efficacy of Benzofuran Piperazine Derivative 1.19 in an MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg, i.p.)Tumor Growth Inhibition (%) at Day 21
Vehicle Control-0
Derivative 1.19 50 58.7
Doxorubicin (Standard)572.4

Quantitative data from a study on the synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Mice (for BF1)

Objective: To evaluate the acute anti-inflammatory activity of the benzofuranone derivative BF1.

Animal Model: Male Swiss mice (25-30 g).

Procedure:

  • Animals are fasted for 12 hours prior to the experiment with free access to water.

  • Baseline paw volume is measured using a plethysmometer.

  • Mice are orally (p.o.) administered with BF1 (10, 30, or 100 mg/kg), the vehicle (control), or indomethacin (10 mg/kg) as a standard anti-inflammatory drug.

  • One hour after treatment, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

MDA-MB-231 Xenograft Model in Mice (for Derivative 1.19)

Objective: To assess the in vivo anti-tumor efficacy of the benzofuran piperazine derivative 1.19.

Animal Model: Female athymic nude mice (6-8 weeks old).[2]

Procedure:

  • MDA-MB-231 human breast cancer cells (5 x 10^6 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor growth is monitored, and when the tumors reach a volume of approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups.

  • Derivative 1.19 (50 mg/kg), the vehicle (control), or doxorubicin (5 mg/kg) as a standard anti-cancer drug is administered intraperitoneally (i.p.) every three days.

  • Tumor volume is measured every three days using calipers and calculated with the formula: Volume = (length x width²) / 2

  • After 21 days of treatment, the mice are euthanized, and the tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these benzofuran derivatives are attributed to their modulation of specific signaling pathways.

BF1 and the Protein Kinase C (PKC) Signaling Pathway

The anti-inflammatory effects of BF1 are believed to be mediated through the inhibition of the Protein Kinase C (PKC) signaling pathway. PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Activation of PKC is associated with inflammatory responses. By inhibiting this pathway, BF1 can reduce the production of pro-inflammatory mediators.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca Ca2+ IP3->Ca Mobilizes Inflammation Inflammatory Response PKC->Inflammation Ca->PKC Activates BF1 BF1 BF1->PKC Inhibits Receptor Receptor Receptor->PLC Agonist Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Death Ligand (e.g., TNF) Receptor Death Receptor Ligand->Receptor RIPK1 RIPK1 Receptor->RIPK1 Recruits Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL P_MLKL p-MLKL (Oligomerization) MLKL->P_MLKL Necrosome->MLKL Phosphorylates CellDeath Cell Death (Membrane Disruption) P_MLKL->CellDeath Translocates to membrane Derivative1_19 Derivative 1.19 Derivative1_19->Necrosome Induces?

References

Unraveling the Serotonin Receptor Cross-Reactivity of Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of various benzofuran derivatives at serotonin (5-HT) receptors. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown significant activity at various central nervous system targets, particularly serotonin receptors. Understanding the selectivity and cross-reactivity of these compounds is crucial for the development of novel therapeutics with improved efficacy and reduced side effects. This guide summarizes the binding affinities and functional activities of representative benzofuran derivatives at key serotonin receptor subtypes.

Comparative Analysis of Benzofuran Derivatives

The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of selected benzofuran derivatives for various serotonin receptor subtypes and the serotonin transporter (SERT). This data allows for a direct comparison of their potency and selectivity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)Functional Activity (EC50/IC50, nM)
Vilazodone 0.2[1]---0.1 - 0.5[1][2]5-HT1A (Partial Agonist, IC50 = 2.1)[2][3]; SERT (Inhibitor, IC50 = 1.6)[2][3]
5-APB 3300[1]--880[1]-5-HT2A (Agonist, EC50 = 6300); 5-HT2B (Agonist, EC50 = 280)[1]
6-APB 1500[4]-3.7[4]270[4]2698[4]5-HT2A (Partial Agonist, EC50 = 5900); 5-HT2B (Full Agonist, EC50 = 140)[4]
Dimemebfe Agonist[5]Agonist[5]----
(S)-28 -----5-HT3 (Antagonist, Ki = 0.19)[6]

Note: A lower Ki value indicates a higher binding affinity. EC50/IC50 values represent the concentration of the compound required to elicit 50% of the maximal response (agonist) or to inhibit 50% of the binding of a radioligand (antagonist).

Key Signaling Pathways and Experimental Workflow

To understand the functional consequences of benzofuran derivatives binding to serotonin receptors, it is essential to be familiar with their signaling pathways. The following diagrams illustrate a typical G-protein coupled receptor (GPCR) signaling cascade for 5-HT1A and 5-HT2A receptors, and a standard experimental workflow for assessing receptor cross-reactivity.

G_protein_signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq/11-coupled) Agonist1 Benzofuran Agonist Receptor1 5-HT1A Receptor Agonist1->Receptor1 Binds G_protein1 Gi/o Protein Receptor1->G_protein1 Activates AC Adenylyl Cyclase G_protein1->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response1 Cellular Response (e.g., neuronal inhibition) PKA->Response1 Phosphorylates targets leading to Agonist2 Benzofuran Agonist Receptor2 5-HT2A Receptor Agonist2->Receptor2 Binds G_protein2 Gq/11 Protein Receptor2->G_protein2 Activates PLC Phospholipase C G_protein2->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates Response2 Cellular Response (e.g., neuronal excitation) Ca2->Response2 PKC->Response2

Figure 1: Simplified signaling pathways for Gi/o-coupled (5-HT1A) and Gq/11-coupled (5-HT2A) serotonin receptors.

experimental_workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Assays start Start: Synthesize/Obtain Benzofuran Derivatives binding_prep Prepare membranes from cells expressing 5-HT receptor subtypes start->binding_prep functional_prep Culture cells expressing 5-HT receptor subtypes start->functional_prep binding_assay Incubate membranes with radioligand and competing benzofuran derivative binding_prep->binding_assay binding_measure Measure bound radioactivity binding_assay->binding_measure binding_analysis Calculate Ki values binding_measure->binding_analysis sar Structure-Activity Relationship (SAR) Analysis binding_analysis->sar functional_assay Stimulate cells with benzofuran derivative functional_prep->functional_assay functional_measure Measure second messenger levels (cAMP for 5-HT1A, IP3/Ca2+ for 5-HT2A) functional_assay->functional_measure functional_analysis Calculate EC50/IC50 and Emax values functional_measure->functional_analysis functional_analysis->sar conclusion Conclusion: Determine Cross-Reactivity and Selectivity Profile sar->conclusion

Figure 2: Experimental workflow for assessing the cross-reactivity of benzofuran derivatives at serotonin receptors.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of benzofuran derivatives.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of benzofuran derivatives for various serotonin receptor subtypes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligands:

    • 5-HT1A: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

    • 5-HT2A: [³H]Ketanserin (antagonist).

    • 5-HT2C: [³H]Mesulergine (antagonist).

  • Test Compounds: Benzofuran derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, CaCl₂).

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors).

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Cell pellets are homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test benzofuran derivative.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The competition binding data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

1. cAMP Assay (for Gi/o-coupled receptors like 5-HT1A)

Objective: To determine the functional activity (agonist or antagonist) of benzofuran derivatives at 5-HT1A receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human 5-HT1A receptor.

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compounds: Benzofuran derivatives.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or bioluminescence-based assays).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the benzofuran derivative in the presence of a fixed concentration of forskolin.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the benzofuran derivative before adding a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) and forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration to determine the EC50 and Emax values.

    • Antagonist Mode: Plot the cAMP levels against the log of the antagonist concentration to determine the IC50 value.

2. Inositol Phosphate (IP3) Accumulation Assay (for Gq/11-coupled receptors like 5-HT2A)

Objective: To determine the functional activity of benzofuran derivatives at 5-HT2A receptors by measuring the accumulation of inositol phosphates (IPs), primarily IP3.

Materials:

  • Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor.

  • [³H]myo-inositol: For radiolabeling of cellular phosphoinositides.

  • Lithium Chloride (LiCl): To inhibit the degradation of inositol phosphates.

  • Test Compounds: Benzofuran derivatives.

  • Ion-exchange Chromatography Columns: To separate the different inositol phosphates.

Procedure:

  • Cell Labeling: Incubate the cells with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.

  • Compound Treatment: Pre-incubate the labeled cells with LiCl solution, followed by the addition of varying concentrations of the benzofuran derivative (for agonist testing) or a pre-incubation with the derivative followed by a known 5-HT2A agonist (for antagonist testing).

  • Incubation: Incubate at 37°C for a defined period.

  • Extraction: Stop the reaction by adding a suitable acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

  • Separation and Quantification: Separate the [³H]IPs from other radiolabeled molecules using anion-exchange chromatography. The radioactivity of the IP fractions is then measured by liquid scintillation counting.

  • Data Analysis: Plot the amount of [³H]IP accumulation against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.

By employing these standardized experimental protocols, researchers can generate reliable and comparable data on the cross-reactivity of novel benzofuran derivatives at serotonin receptors, facilitating the identification of promising candidates for further drug development.

References

A Comparative Guide to Validating the Purity of Synthesized 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of three common analytical techniques for validating the purity of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). To provide a practical comparison, we will also examine the analysis of two structurally related, commercially available alternatives: Benzofuran and 2,3-Dihydrobenzofuran.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity and differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.Intrinsic quantitative analysis based on the direct relationship between the integrated signal of a nucleus and its molar concentration.[1][2]
Typical Purity Range Determined 95.0% - 99.9%98.0% - 99.9%98.5% - 99.9%
Strengths - Wide applicability to a broad range of organic molecules. - High resolution and sensitivity. - Well-established and robust methodology.- Excellent for volatile and semi-volatile impurities.[3] - Provides structural information for impurity identification. - High sensitivity.- Primary analytical method; does not require a reference standard of the analyte.[1] - Highly accurate and precise.[4] - Provides structural confirmation of the main component and impurities.
Limitations - Requires that impurities have a UV chromophore for detection.[1] - Quantification of co-eluting impurities can be challenging.- Limited to thermally stable and volatile compounds. - Derivatization may be required for polar analytes.- Lower sensitivity compared to chromatographic methods. - Can be complex to set up and requires careful selection of an internal standard.[4]
Estimated Cost per Sample
$

Table 1: Comparison of Analytical Techniques for Purity Determination

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized compound like 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_data Data Evaluation & Reporting Synthesis Synthesized 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran Initial_Char Initial Characterization (TLC, Melting Point) Synthesis->Initial_Char HPLC HPLC-UV Analysis Initial_Char->HPLC GCMS GC-MS Analysis Initial_Char->GCMS qNMR qNMR Analysis Initial_Char->qNMR Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: Experimental workflow for purity validation.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, purity data for 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran and the two alternative compounds, as might be determined by the three analytical techniques.

CompoundTechniquePurity (%)Major Impurity (%)
2,3,6,7-tetrahydrofuro[2,3-f]benzofuran HPLC-UV99.2Starting Material (0.5%)
GC-MS99.5Solvent Residue (0.3%)
qNMR99.4Unidentified (0.4%)
Benzofuran HPLC-UV99.82,3-Dihydrobenzofuran (0.1%)
GC-MS99.9Phenol (0.05%)
qNMR99.7Toluene (solvent) (0.2%)
2,3-Dihydrobenzofuran HPLC-UV98.9Benzofuran (0.8%)
GC-MS99.12-Ethylphenol (0.6%)
qNMR99.0Water (0.7%)

Table 2: Comparative Purity Data

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point for method development and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify the main component and any UV-active impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Temperature Program:

  • Initial temperature: 50 °C, hold for 2 minutes

  • Ramp: 10 °C/min to 280 °C

  • Hold: 5 minutes at 280 °C

Injector Temperature: 250 °C Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV Mass Range: m/z 40-500 Injection Volume: 1 µL (split ratio 20:1) Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Internal Standard:

  • Maleic acid (certified reference material)

Solvent:

  • Dimethyl sulfoxide-d6 (DMSO-d6)

Experimental Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Acquisition Time (aq): At least 4 seconds.

  • Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d6 to the tube and dissolve the solids completely.

Data Processing and Calculation:

  • Acquire the 1H NMR spectrum.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the analytical techniques and the type of information they provide for purity validation.

Purity_Information Compound Synthesized Compound HPLC HPLC-UV Compound->HPLC GCMS GC-MS Compound->GCMS qNMR qNMR Compound->qNMR Purity_UV Purity (UV-active impurities) HPLC->Purity_UV Purity_Volatile Purity (Volatile impurities) + Impurity ID GCMS->Purity_Volatile Purity_Absolute Absolute Purity + Structural Confirmation qNMR->Purity_Absolute

Caption: Information derived from each analytical technique.

Conclusion

Validating the purity of synthesized 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran requires a multi-faceted analytical approach. HPLC-UV offers a robust and widely applicable method for quantifying UV-active impurities. GC-MS is indispensable for detecting and identifying volatile and semi-volatile contaminants. qNMR provides a highly accurate, primary method for determining absolute purity and offers simultaneous structural confirmation. By employing these techniques in a complementary fashion, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the reliability and reproducibility of their subsequent studies. This guide provides the foundational protocols and comparative data to assist in the selection and implementation of the most appropriate purity validation strategy.

References

Safety Operating Guide

Proper Disposal of 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran: A Step-by-Step Guide for Laboratory Professionals

For Immediate Release

Researchers, scientists, and drug development professionals handling 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, which is classified as a flammable liquid, a suspected carcinogen, and an irritant.

Immediate Safety and Handling Precautions

Prior to initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran. Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The proper disposal of 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran waste is a multi-step process that requires careful attention to detail, from waste segregation to final pickup by authorized personnel.

Step 1: Waste Segregation

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.

Waste TypeSegregation Instructions
Liquid Waste Collect all solutions containing 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams, particularly strong oxidizing agents.
Solid Waste Contaminated solid waste (e.g., gloves, absorbent pads, and empty vials) must be collected separately in a designated, lined container.
Sharps Waste Contaminated needles, syringes, or other sharps must be placed in a puncture-resistant sharps container.
Step 2: Waste Container Selection and Labeling

The integrity of the waste containment is paramount. Use only approved containers and ensure they are correctly labeled.

Container TypeLabeling Requirements
Liquid Waste Use a chemically resistant, leak-proof container (e.g., glass or high-density polyethylene) with a secure screw cap.
Solid Waste Use a durable, leak-proof container with a lid. Line the container with a compatible plastic bag.
All Containers Affix a hazardous waste label to each container. The label must include the full chemical name ("2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran"), the concentration, and the words "Hazardous Waste," "Flammable," and "Suspected Carcinogen."
Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

Storage RequirementProcedure
Location The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Containment Keep waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Closure Keep waste containers securely closed at all times, except when adding waste.
Step 4: Request for Waste Pickup

Once a waste container is full, or if waste has been accumulated for an extended period (consult your institution's guidelines), a pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Decontamination of Empty Containers

Empty containers that once held 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran must be decontaminated before they can be discarded or recycled.

Methodology:

  • Initial Rinse: In a fume hood, rinse the empty container three times with a suitable solvent, such as methanol or ethanol.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the designated liquid hazardous waste container for 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran.

  • Final Rinse: Perform a final rinse with water.

  • Drying: Allow the container to air dry completely in the fume hood.

  • Deface Label: Before disposal in the appropriate glass or plastic recycling bin, completely remove or deface the original chemical label.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran.

DisposalWorkflowcluster_labIn the Laboratorycluster_disposalAuthorized DisposalAGeneration of Waste(Liquid, Solid, Sharps)BSegregate Waste StreamsA->BStep 1CSelect & LabelAppropriate ContainersB->CStep 2DStore in SatelliteAccumulation Area (SAA)C->DStep 3ERequest Waste Pickup(via EHS)D->EStep 4FEHS/Licensed VendorPicks Up WasteE->FGTransportation toTreatment, Storage, andDisposal Facility (TSDF)F->GHFinal Disposal(e.g., Incineration)G->H

Caption: Disposal workflow for 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran, thereby minimizing risks to themselves, their colleagues, and the environment.

Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran

Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran. The following procedural guidance is based on best practices for handling structurally similar compounds, such as benzofuran and furan derivatives, due to the absence of a specific Safety Data Sheet (SDS) for the target compound. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar hazards, including flammability and potential carcinogenicity.

Immediate Safety and Personal Protective Equipment (PPE)

All handling of 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.[3]

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashes or splattering.[4][5][6]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] Inspect gloves for any signs of degradation or perforation before each use. Use proper glove removal technique to avoid skin contact.[2]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat, such as one made from Nomex, should be worn over non-synthetic clothing that covers the entire body.[2]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with organic vapor cartridges is required, especially when working outside of a fume hood or if ventilation is inadequate.[3][4]
Feet Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the feet and be made of a material that resists chemical penetration.[2]

Operational and Disposal Plans

A systematic approach to the handling and disposal of 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran is essential to minimize risk and ensure regulatory compliance.

Chemical Handling Protocol
  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and free of clutter. All required equipment should be placed inside the hood.

  • Dispensing : Use non-sparking tools for all transfers.[1][7] Keep the container tightly closed when not in use.[1][3][7] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge, especially for larger quantities.[1][7]

  • Heating : If heating is required, use a closed system with proper ventilation and explosion-proof electrical equipment.[1] Avoid open flames.[1]

  • Spill Management : In the event of a small spill, use an inert absorbent material like sand or vermiculite. Do not use combustible materials such as paper towels to clean up spills.[2] For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

All waste containing 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Route : The material should be disposed of by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Regulatory Compliance : Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][7]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran in a laboratory setting.

Gcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalcluster_emergencyEmergency Responseprep_ppeDon Appropriate PPEprep_hoodPrepare Chemical Fume Hoodprep_ppe->prep_hoodhandling_dispenseDispense Compoundprep_hood->handling_dispensehandling_experimentPerform Experimenthandling_dispense->handling_experimentcleanup_decontaminateDecontaminate Work Areahandling_experiment->cleanup_decontaminateemergency_spillSpill Containmenthandling_experiment->emergency_spillemergency_exposureFirst Aid & Exposure Responsehandling_experiment->emergency_exposurecleanup_wasteSegregate Hazardous Wastecleanup_decontaminate->cleanup_wastecleanup_disposeDispose via Licensed Vendorcleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling and Disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran
Reactant of Route 2
2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.